3-Aminoheptan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminoheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJMTRBDHSMCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Aminoheptan-1-ol: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and safety considerations for 3-Aminoheptan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is a chiral organic compound containing both an amine and a primary alcohol functional group. The (S)-enantiomer is most commonly cited in chemical supplier databases. Due to a lack of extensive experimental data in peer-reviewed literature, many of the listed properties are predicted or calculated.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | Calculated |
| Molecular Weight | 131.22 g/mol | Calculated |
| CAS Number | 1158985-17-1 ((S)-enantiomer) | Chemical Supplier[1] |
| Appearance | Powder or liquid | Chemical Supplier[2] |
| Purity | 95.0% - 99% | Chemical Supplier[1][2] |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
Synthesis and Experimental Protocols
A hypothetical, generalized protocol for a related synthesis of a β-amino alcohol is described below. This is not a validated protocol for this compound and should be adapted and optimized by qualified researchers.
Hypothetical Synthesis of a β-Amino Alcohol
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Reaction Setup: A solution of a suitable β-amino acid is suspended in an appropriate solvent (e.g., THF) in a reaction vessel under an inert atmosphere.
-
Reduction: The vessel is cooled to 0 °C. A reducing agent, such as a borane-tetrahydrofuran complex, is added dropwise over a period of 1 hour.
-
Reaction Progression: The mixture is stirred at room temperature for a designated time, followed by a period of reflux to drive the reaction to completion.
-
Workup: Upon completion, the reaction is cooled, and methanol is carefully added to quench the excess reducing agent.
-
Purification: The mixture is concentrated, and the resulting residue is co-evaporated with methanol to yield the crude product. Further purification by chromatography or distillation would be necessary to obtain the pure amino alcohol.
Safety and Handling
Specific safety and handling data for this compound is not available. However, based on the safety data sheets of structurally similar amino alcohols, the following precautions should be considered:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
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Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
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In case of exposure:
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Inhalation: Move the person to fresh air.
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Skin Contact: Wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Potential Signaling Pathways and Biological Activity
There is currently no publicly available information regarding the specific biological activity or associated signaling pathways of this compound. Its classification as a pharmaceutical intermediate suggests it is likely used as a building block in the synthesis of more complex, biologically active molecules[2].
Visualizations
Proposed Synthetic Workflow for this compound
Caption: A plausible synthetic route to this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Aminoheptan-1-ol, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, offering a practical approach for laboratory-scale synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and key reaction mechanisms to facilitate a deeper understanding.
Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 1-hepten-3-ol. The strategy involves the protection of the allylic alcohol, followed by oxidative cleavage of the double bond to form an aldehyde, which is then used to construct the keto-alcohol intermediate, 1-hydroxyheptan-3-one. Subsequent reductive amination of this intermediate furnishes the target molecule, this compound.
Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Protection of 1-Hepten-3-ol
Protocol: To a solution of 1-hepten-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added imidazole (1.5 eq). The solution is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portionwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the TBDMS-protected 1-hepten-3-ol.
Step 2: Oxidative Cleavage to 1-(tert-Butyldimethylsilyloxy)pentan-1-al
Protocol: The TBDMS-protected 1-hepten-3-ol (1.0 eq) is dissolved in anhydrous DCM (0.2 M) and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The solution is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (DMS, 3.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the crude aldehyde is used in the next step without further purification.
Step 3: Synthesis of 1-(tert-Butyldimethylsilyloxy)heptan-3-one
Protocol: To a solution of the crude 1-(tert-butyldimethylsilyloxy)pentan-1-al (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) at -78 °C is added ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude alcohol is dissolved in DCM (0.3 M), and Dess-Martin periodinane (1.5 eq) is added. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then diluted with diethyl ether and poured into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is purified by flash chromatography.
Step 4: Reductive Amination and Deprotection to this compound
Protocol: To a solution of 1-(tert-butyldimethylsilyloxy)heptan-3-one (1.0 eq) in methanol (0.2 M) is added a solution of ammonia in methanol (7 N, 10 eq) followed by titanium(IV) isopropoxide (1.2 eq). The mixture is stirred at room temperature for 2 hours. The solution is then cooled to 0 °C, and sodium borohydride (2.0 eq) is added portionwise. The reaction is stirred for an additional 4 hours at room temperature. The reaction is carefully quenched with water, and the resulting precipitate is filtered off. The filtrate is concentrated, and the residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried and concentrated.
For the deprotection step, the crude protected amino alcohol is dissolved in THF (0.2 M), and tetra-n-butylammonium fluoride (TBAF, 1.5 eq, 1.0 M solution in THF) is added. The reaction is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of DCM and methanol with 1% triethylamine) to yield this compound.
Quantitative Data
The following table summarizes the estimated yields for each step of the synthesis. These are based on typical yields for analogous reactions reported in the literature and may vary depending on experimental conditions.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | TBDMS Protection | 1-Hepten-3-ol | TBDMS-protected 1-Hepten-3-ol | 90-95 |
| 2 | Ozonolysis | TBDMS-protected 1-Hepten-3-ol | 1-(tert-Butyldimethylsilyloxy)pentan-1-al | 85-90 |
| 3 | Grignard Reaction & Oxidation | 1-(tert-Butyldimethylsilyloxy)pentan-1-al | 1-(tert-Butyldimethylsilyloxy)heptan-3-one | 70-80 (over 2 steps) |
| 4 | Reductive Amination & Deprotection | 1-(tert-Butyldimethylsilyloxy)heptan-3-one | This compound | 60-75 (over 2 steps) |
Key Reaction Mechanism: Reductive Amination
The key step in the synthesis of this compound is the reductive amination of the keto-alcohol intermediate. This transformation proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. The use of a mild reducing agent like sodium borohydride is crucial to selectively reduce the C=N double bond in the presence of the ketone. The titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and facilitate imine formation.
Caption: Mechanism of Reductive Amination.
(S)-3-Aminoheptan-1-ol CAS number 1158985-17-1
An In-depth Technical Guide on (S)-3-Aminoheptan-1-ol (CAS: 1158985-17-1) and its role as a key intermediate in the synthesis of a potent Toll-Like Receptor 7 and 8 (TLR7/8) agonist.
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of (S)-3-Aminoheptan-1-ol, its synthesis, and its application as a crucial building block in the creation of immunomodulatory compounds. The focus is on its use in the synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, a molecule with significant potential in antiviral therapies.
Core Compound Properties
(S)-3-Aminoheptan-1-ol is a chiral amino alcohol. Below are its key chemical properties:
| Property | Value |
| CAS Number | 1158985-17-1 |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Appearance | Powder or liquid |
| Purity | Typically available at 95-99% |
Role in Drug Development: An Intermediate for TLR7/8 Agonists
(S)-3-Aminoheptan-1-ol serves as a critical intermediate in the synthesis of novel pyrimidine derivatives that act as dual agonists for Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8). These receptors are key components of the innate immune system, and their activation can trigger a potent antiviral response, including the production of interferons and other pro-inflammatory cytokines.
The primary application of this intermediate is in the synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol , a compound identified for its potential in treating viral infections.
Experimental Protocols
Synthesis of (S)-3-Aminoheptan-1-ol
A known synthetic route to (S)-3-Aminoheptan-1-ol involves the use of valeraldehyde as a precursor. While detailed, step-by-step industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A plausible approach involves the asymmetric amination of a valeraldehyde derivative followed by reduction.
Synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol
The following experimental protocol is a generalized representation based on the information available in patent literature (WO2012/136834 A1).
Step 1: Nucleophilic Aromatic Substitution
(S)-3-Aminoheptan-1-ol is reacted with a suitable 4-substituted-2-amino-5-methoxypyrimidine. The 4-position of the pyrimidine ring is typically activated with a good leaving group, such as a halogen (e.g., chlorine).
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Reactants: (S)-3-Aminoheptan-1-ol, 4-chloro-2-amino-5-methoxypyrimidine.
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like isopropanol.
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Conditions: The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.
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Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified using techniques like column chromatography.
Biological Activity
The final compound, (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, has been evaluated for its ability to agonize TLR7 and TLR8. The following table summarizes representative biological activity data.
| Assay | Result (EC₅₀) |
| Human TLR7 Activity | Potent agonism |
| Human TLR8 Activity | Potent agonism |
The dual agonism of this compound leads to the robust induction of type I interferons and other pro-inflammatory cytokines, which are essential for an effective antiviral immune response.
Signaling Pathways
The therapeutic potential of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol is derived from its ability to activate the TLR7 and TLR8 signaling pathways. Below is a diagrammatic representation of this pathway.
Caption: TLR7/8 Signaling Pathway Activation.
Experimental Workflow
The general workflow for the development and evaluation of TLR7/8 agonists derived from (S)-3-Aminoheptan-1-ol is outlined below.
3-Aminoheptan-1-ol molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular structure, properties, and a speculative synthesis pathway for 3-Aminoheptan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical and chemical research. Due to the limited publicly available data on this specific compound, this document combines established chemical principles with information extrapolated from related structures and synthesis precursors.
Molecular Structure and Properties
This compound is a primary alcohol and a primary amine, with the amino group located at the third carbon of the heptane chain. The presence of a chiral center at the C-3 position indicates that this compound exists as two stereoisomers: (R)-3-Aminoheptan-1-ol and (S)-3-Aminoheptan-1-ol.
The fundamental molecular and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C H NO |
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCC(N)CCO |
| CAS Number (S-enantiomer) | 1158985-17-1 |
Speculative Synthesis Protocol
Objective: To synthesize this compound via a reductive amination pathway followed by reduction of a nitrile.
Materials:
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Valeraldehyde (Pentanal)
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Sodium cyanide (NaCN)
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Ammonium chloride (NH₄Cl)
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Methanol (MeOH)
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Water (H₂O)
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Lithium aluminum hydride (LiAlH₄)
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Diethyl ether or Tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
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Step 1: Strecker Synthesis of 2-Amino-2-propylpentanenitrile
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In a well-ventilated fume hood, dissolve valeraldehyde in methanol.
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Add an aqueous solution of sodium cyanide, followed by an aqueous solution of ammonium chloride.
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, extract the product with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.
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Step 2: Reduction of the Nitrile to this compound
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Carefully add lithium aluminum hydride to a flask containing anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0°C in an ice bath.
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Slowly add a solution of the crude aminonitrile from Step 1 in the same anhydrous solvent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Cool the reaction mixture back to 0°C and quench it by the sequential and careful addition of water, followed by a 15% sodium hydroxide solution, and then more water.
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Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
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Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude this compound.
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Step 3: Purification
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Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
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Logical Workflow and Diagrams
The synthesis of this compound can be represented as a logical workflow, from starting materials to the final product.
Caption: A speculative synthesis workflow for this compound.
As there is no specific information available regarding the signaling pathways or biological activities of this compound, a diagram illustrating these aspects cannot be provided at this time. Further research into the pharmacological and biological properties of this compound is required.
Spectroscopic Profile of 3-Aminoheptan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminoheptan-1-ol, a key chemical intermediate in various synthetic applications. Due to the limited availability of experimental spectra in public databases for this compound, this guide presents a combination of predicted data and experimental data for closely related compounds to offer a valuable reference for researchers. The methodologies provided are standardized protocols applicable to the analysis of similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | H-1 |
| ~2.9 | Multiplet | 1H | H-3 |
| ~1.6 | Multiplet | 2H | H-2 |
| ~1.3-1.5 | Multiplet | 6H | H-4, H-5, H-6 |
| ~0.9 | Triplet | 3H | H-7 |
| Variable | Broad Singlet | 3H | -OH, -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~63 | CH₂ | C-1 |
| ~52 | CH | C-3 |
| ~38 | CH₂ | C-2 |
| ~35 | CH₂ | C-4 |
| ~29 | CH₂ | C-5 |
| ~23 | CH₂ | C-6 |
| ~14 | CH₃ | C-7 |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:
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Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
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¹H NMR Acquisition:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
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Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
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A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data for 3-Aminoheptane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380, 3300 | Medium | N-H stretch (primary amine) |
| 2960, 2930, 2870 | Strong | C-H stretch (alkane) |
| 1590 | Medium | N-H bend (scissoring) |
| 1465 | Medium | C-H bend (methylene) |
| 1380 | Medium | C-H bend (methyl) |
Data obtained from the NIST WebBook for 3-Aminoheptane.[1][2]
Experimental Protocol for IR Spectroscopy (Liquid Sample)
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Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
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Place the prepared sample in the spectrometer's sample holder.
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Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
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Co-add multiple scans to improve the signal-to-noise ratio.
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Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Aminoheptane (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 115 | 5 | [M]⁺ (Molecular Ion) |
| 86 | 100 | [M - C₂H₅]⁺ (alpha-cleavage) |
| 58 | 20 | [CH(NH₂)CH₂CH₃]⁺ |
| 44 | 30 | [CH₂NH₂]⁺ |
| 30 | 15 | [CH₂NH₂]⁺ |
Data obtained from the NIST WebBook for 3-Aminoheptane.[1][2]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
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Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a heated inlet system or a gas chromatograph (GC-MS).
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
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Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Physical Properties of 3-Aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 3-Aminoheptan-1-ol, with a particular focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this document outlines the expected physicochemical characteristics based on structurally similar molecules and details the standard experimental protocols for their determination.
Physicochemical Data Summary
Direct experimental values for the melting and boiling points of this compound are not readily found in current literature. However, by examining related compounds, we can establish a reasonable estimate of these properties. The following table summarizes the physical properties of structurally analogous amino alcohols and the parent amine.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Aminoheptane | C7H17N | 115.22 | -19 (estimate) | 141 |
| 3-Amino-1-propanol | C3H9NO | 75.11 | 10-12 | 184-187 |
| 3-Amino-1-butanol | C4H11NO | 89.14 | N/A | 192-193 |
Note: Data for 3-Aminoheptane and 3-Amino-1-propanol are included to provide context based on the heptane chain and the amino-alcohol functional group, respectively.
Based on the trends observed with increasing chain length and the presence of a hydroxyl group, which facilitates hydrogen bonding, it is anticipated that this compound would be a liquid at room temperature with a relatively high boiling point, likely exceeding 200°C.
Experimental Protocols for Physical Property Determination
The determination of melting and boiling points is fundamental to the characterization of a chemical substance. The following are standard methodologies employed for these measurements.
Melting Point Determination:
The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this occurs at a sharp, well-defined temperature. The following protocol outlines the capillary method, a common and accurate technique.
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube (approximately 1-2 mm in diameter) to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. The range between these two temperatures is the melting range.
Boiling Point Determination:
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at one atmosphere of pressure.
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Apparatus Setup: A small volume of the liquid is placed in a test tube or a distillation flask. A boiling chip is added to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.
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Heating: The liquid is heated gently.
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Equilibrium: As the liquid boils, a ring of condensing vapor will rise. The temperature is recorded when this vapor ring remains constant at the level of the thermometer bulb, indicating that the vapor and liquid are in thermal equilibrium.
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Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.
Visualizing Experimental Workflows
To further elucidate the processes involved in determining these critical physical properties, the following diagrams illustrate the generalized workflows.
Navigating the Solubility Landscape of Novel Amino Alcohols: A Technical Guide for Researchers
For Immediate Release
Section 1: Understanding the Solubility Profile of 3-Aminoheptan-1-ol
The molecular structure of this compound, featuring both a primary amine and a primary alcohol functional group on a heptane backbone, suggests a degree of solubility in both polar and non-polar solvents. The hydroxyl group is capable of hydrogen bonding with protic solvents like water and alcohols, while the alkyl chain contributes to its affinity for organic solvents. Predicting the precise solubility, however, necessitates empirical determination.
Due to the absence of specific experimental data for this compound, we present an illustrative table of expected solubility ranges in various solvents, based on the behavior of structurally similar amino alcohols. This table serves as a hypothetical guide for initial solvent screening.
Table 1: Illustrative Solubility of a Representative Amino Alcohol
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) at 25°C |
| Water | Protic, Polar | 1.0 - 5.0 |
| Methanol | Protic, Polar | > 10 |
| Ethanol | Protic, Polar | > 10 |
| Isopropanol | Protic, Polar | 5.0 - 10.0 |
| Acetone | Aprotic, Polar | 1.0 - 5.0 |
| Ethyl Acetate | Aprotic, Polar | 0.5 - 2.0 |
| Dichloromethane | Aprotic, Non-polar | < 0.1 |
| Hexane | Aprotic, Non-polar | < 0.1 |
Note: This data is illustrative and not based on experimental results for this compound. Actual values must be determined experimentally.
Section 2: Experimental Determination of Solubility
A robust experimental protocol is crucial for obtaining reliable solubility data. The following sections detail a standard methodology for determining the solubility of a compound like this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
HPLC or GC-MS for concentration analysis
-
pH meter (for aqueous solutions)
-
Vials and syringes
Experimental Workflow
The general workflow for determining solubility involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: Figure 1: A generalized workflow for the experimental determination of solubility.
Detailed Protocol: Equilibrium Solubility Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A calibration curve with known concentrations of this compound should be prepared to ensure accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Section 3: Logical Framework for Solubility Assessment in Drug Development
The determination of solubility is a critical early step in the drug development process. The following diagram illustrates the logical relationships and decision-making process following an initial solubility assessment.
Caption: Figure 2: Decision-making pathway based on initial aqueous solubility data.
This guide provides a foundational approach for researchers to systematically determine and interpret the solubility of this compound. By following these established protocols and logical frameworks, scientists can generate the reliable data necessary for advancing their research and development efforts.
A Technical Guide to Unlocking the Research Potential of 3-Aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoheptan-1-ol is a chiral amino alcohol with a simple aliphatic structure, presenting a foundational scaffold for a multitude of research and development applications. While this specific molecule is largely uncharacterized in current literature, its structural motifs—a primary amine and a primary alcohol on a seven-carbon chain—are hallmarks of various biologically active compounds. This guide outlines promising, unexplored research avenues for this compound, focusing on its potential as a novel G-protein coupled receptor (GPCR) ligand, a modulator of sphingolipid metabolism, and an antimicrobial agent. Detailed hypothetical experimental protocols, data presentation frameworks, and conceptual diagrams are provided to serve as a comprehensive roadmap for initiating investigation into this molecule's therapeutic potential.
Introduction and Rationale
The amino alcohol pharmacophore is a critical component in a wide array of approved therapeutics. The primary amine offers a key interaction point for hydrogen bonding and salt bridge formation with biological targets, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.[1] The heptyl chain confers significant lipophilicity, suggesting potential for membrane interaction or penetration into hydrophobic binding pockets. Amines are integral to many neurotransmitters, and a vast number of drugs targeting the central nervous system and other tissues are based on amine structures.[2]
Given its structural simplicity and the established importance of its constituent functional groups, this compound represents an intriguing, yet unexploited, chemical entity. This document explores three scientifically grounded hypotheses for its potential biological activity.
Synthesis and Stereochemical Control
The chirality at the C-3 position is a critical feature of this compound, as stereochemistry often dictates biological activity.[3] A robust, stereoselective synthesis is paramount for meaningful pharmacological evaluation. Below is a proposed synthetic pathway.
Proposed Experimental Protocol: Asymmetric Synthesis
A plausible route to enantiomerically pure (S)-3-Aminoheptan-1-ol involves the asymmetric reduction of a corresponding β-aminoketone, which can be synthesized from commercially available precursors like valeraldehyde.
-
Step 1: Mannich-type Reaction: React valeraldehyde with a suitable amine (e.g., dibenzylamine) and a ketone equivalent to form a β-aminoketone precursor.
-
Step 2: Asymmetric Reduction: Employ a chiral catalyst, such as a Noyori-type ruthenium catalyst or a CBS catalyst (Corey-Bakshi-Shibata), to stereoselectively reduce the ketone functionality to the corresponding alcohol. This step is critical for establishing the desired stereocenter.
-
Step 3: Deprotection: If a protecting group is used for the amine (e.g., benzyl groups), remove it via hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the final product, (S)-3-Aminoheptan-1-ol.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Enantiomeric excess should be determined using chiral High-Performance Liquid Chromatography (HPLC).
Research Area 1: G-Protein Coupled Receptor (GPCR) Ligand Discovery
Hypothesis: The amino alcohol motif is a known pharmacophore for various aminergic GPCRs, which are major drug targets.[4] The structure of this compound bears a resemblance to the side chains of some biogenic amines, suggesting it could act as a ligand for receptors such as adrenergic, dopaminergic, or serotonergic subtypes.[2][5]
Experimental Workflow: GPCR Screening Cascade
A hierarchical screening approach is proposed to identify and characterize the activity of this compound at a panel of relevant GPCRs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Aminoheptan-1-ol Derivatives and Analogues as Sphingosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a series of 3-aminoheptan-1-ol analogues, specifically focusing on piperidine-based derivatives, that have been investigated as inhibitors of sphingosine kinase 1 (SK1). The document details their synthesis, quantitative structure-activity relationships (SAR), experimental protocols, and the underlying mechanism of action, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
Sphingosine kinases (SKs) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes, including proliferation, survival, and inflammation. The aberrant activity of SK1 is implicated in the pathogenesis of various diseases, most notably cancer and hypertension, making it an attractive therapeutic target. While a variety of SK1 inhibitors have been developed, the therapeutic potential of this compound and its analogues remains an area of active investigation. This guide focuses on a series of piperidine-based analogues, which can be considered cyclic constrained analogues of this compound, and their activity as selective SK1 inhibitors.
Synthetic Methodologies
The synthesis of the this compound analogues, specifically the piperidine derivatives, is achieved through a multi-step process. The general synthetic scheme involves the preparation of a key mesylate intermediate followed by its reaction with appropriate piperidine derivatives.
General Experimental Protocol for the Synthesis of Piperidine-based Analogues
A representative synthetic protocol for the generation of compounds such as RB-005 and RB-019 is outlined below. This procedure is based on established synthetic routes for similar compounds.
Step 1: Mesylation of 4-octylphenethyl alcohol
To a solution of 4-octylphenethyl alcohol in dichloromethane (CH₂Cl₂), triethylamine (Et₃N) is added, and the mixture is cooled to 0 °C. Methanesulfonyl chloride (MsCl) is then added dropwise, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.
Step 2: Synthesis of Piperidine Analogues
The crude mesylate from the previous step is dissolved in acetonitrile (MeCN). To this solution, the desired piperidine derivative (e.g., 4-hydroxypiperidine or 3-hydroxypiperidine) and potassium carbonate (K₂CO₃) are added. The reaction mixture is heated to reflux and stirred until the starting material is consumed. After cooling to room temperature, the solvent is removed in vacuo. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final piperidine analogue.
Biological Activity and Structure-Activity Relationships (SAR)
The inhibitory activity of the synthesized this compound analogues against sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2) has been evaluated. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of their potency and selectivity.
| Compound | R Group | IC₅₀ SK1 (μM) | IC₅₀ SK2 (μM) |
| RB-005 | 4-OH-piperidine | 3.6 | >50 |
| RB-019 | 3-OH-piperidine | >50 | >50 |
Data adapted from Baek, D. J., et al. (2013). Synthesis of selective inhibitors of sphingosine kinase 1. Chemical Communications, 49(21), 2136-2138.
The structure-activity relationship (SAR) analysis of these compounds reveals key structural features that govern their inhibitory activity and selectivity. The position of the hydroxyl group on the piperidine ring is a critical determinant of SK1 inhibitory potency. The 4-hydroxy-piperidine derivative, RB-005 , exhibits potent and selective inhibition of SK1, with an IC₅₀ of 3.6 μM, while showing no significant activity against SK2 at concentrations up to 50 μM. In contrast, the 3-hydroxy-piperidine regioisomer, RB-019 , is a significantly less potent inhibitor of SK1. This highlights the importance of the spatial arrangement of the hydroxyl group for effective binding to the active site of SK1.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these this compound analogues is the direct inhibition of SK1 enzymatic activity. Beyond competitive inhibition, some of these compounds have been shown to induce the proteasomal degradation of the SK1 protein. This dual action of enzymatic inhibition and protein degradation leads to a more sustained reduction in the cellular levels of S1P.
The inhibition of SK1 by these compounds has significant downstream effects on cellular signaling pathways. By reducing the production of S1P, these inhibitors shift the cellular balance towards pro-apoptotic sphingolipids like ceramide and sphingosine. This can lead to the induction of apoptosis in cancer cells and a reduction in cell proliferation.
Below is a diagram illustrating the general workflow for the synthesis and evaluation of these SK1 inhibitors.
Caption: Synthetic and evaluation workflow for piperidine-based SK1 inhibitors.
The following diagram illustrates the signaling pathway affected by the inhibition of SK1.
Caption: SK1 signaling pathway and points of inhibition by analogues.
Conclusion
The this compound analogues, particularly the 4-hydroxy-piperidine derivatives, represent a promising class of selective SK1 inhibitors. The data presented in this guide highlights the critical structural features required for potent activity and provides a foundation for the design and development of novel therapeutics targeting SK1. The dual mechanism of enzymatic inhibition and protein degradation offers a potential advantage in achieving sustained pharmacological effects. Further optimization of this scaffold could lead to the discovery of clinical candidates for the treatment of cancer, hypertension, and other diseases driven by aberrant SK1 activity.
Commercial Availability and Technical Profile of 3-Aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical characteristics of 3-Aminoheptan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical research and development. The information presented herein is intended to support researchers and scientists in sourcing this compound and understanding its properties.
Commercial Availability
This compound is commercially available primarily as its stereoisomers, (3R)-3-Aminoheptan-1-ol and (S)-3-Aminoheptan-1-ol. No commercial sources for the racemic mixture were identified at the time of this report. The hydrochloride salt of the (S)-isomer is also available.[1]
A summary of known suppliers for the enantiomers of this compound is provided in Table 1. Researchers are advised to contact the suppliers directly for pricing, availability, and detailed specifications.
Table 1: Commercial Suppliers of this compound Enantiomers
| Supplier | Product Name | CAS Number | Purity | Notes |
| AK Scientific, Inc.[2] | (3R)-3-Aminoheptan-1-ol | 2004682-49-7 | Not specified | For research and development use only. |
| LEAP CHEM Co., Ltd.[3] | (S)-3-Aminoheptan-1-ol | 1158985-17-1 | 99% | Offered as powder or liquid. |
| BLDpharm[1][4] | (S)-3-Aminoheptan-1-ol hydrochloride | 1402805-31-5 | Not specified | |
| Chemsrc[5] | (S)-3-AMINOHEPTAN-1-OL | 1158985-17-1 | 95.0% |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 2. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Appearance | Powder or liquid (for (S)-isomer)[3] |
| Storage | Store long-term in a cool, dry place. |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a synthetic route for a derivative, (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, has been described in the patent literature.[6] This suggests a potential synthetic strategy for this compound itself, likely involving the reduction of a corresponding amino acid or the amination of a suitable precursor.
A generalized workflow for a potential synthesis is outlined below.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Potential Applications
The biological activity of this compound is not well-documented in publicly available research. However, amino alcohols, in general, are recognized as important pharmacophores and are present in a wide range of biologically active molecules.[7][8] They are known to interact with various biological targets, including enzymes and receptors.[9]
A patent has described the use of a derivative, (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, for the treatment of viral infections, suggesting that this structural motif may be of interest in the development of antiviral agents.[6] The broader class of β-amino alcohols has been explored for their potential as anti-inflammatory agents by inhibiting the Toll-Like Receptor 4 (TLR4) mediated inflammatory response.[10]
Given the limited specific data on this compound, its role in drug discovery and development would follow a standard preclinical workflow.
Caption: A typical workflow for drug discovery and development.
Conclusion
This compound, available as its (3R) and (S) enantiomers, represents a chiral building block with potential for use in medicinal chemistry and drug discovery. While detailed experimental and biological data on the parent compound are scarce in the public domain, the known activity of its derivatives and the broader class of amino alcohols suggest it may be a valuable starting point for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its biological activity and potential applications. Researchers are encouraged to leverage the commercial availability of its enantiomers to explore its synthetic utility and biological profile.
References
- 1. 1402805-31-5|(S)-3-Aminoheptan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2004682-49-7 (3R)-3-Aminoheptan-1-ol AKSci 0657FF [aksci.com]
- 3. (S)-3-Aminoheptan-1-ol, CasNo.1158985-17-1 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 4. 433248-91-0|(R)-3-Aminopentan-1-ol|BLD Pharm [bldpharm.com]
- 5. (S)-3-AMINOHEPTAN-1-OL | CAS#:1158985-17-1 | Chemsrc [chemsrc.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Guide to the Safe Handling of 3-Aminoheptan-1-ol
This technical guide is intended for researchers, scientists, and drug development professionals who may handle 3-Aminoheptan-1-ol. It aims to provide a framework for safe handling, storage, and disposal in the absence of specific data.
Predicted Physicochemical Properties and Hazard Analysis
Due to the lack of specific experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds such as 2-aminoethanol and 1-amino-2-propanol.
Table 1: Predicted Physicochemical Properties of this compound and Analogous Compounds
| Property | Predicted for this compound | 2-Aminoethanol[1][2][3][4][5] | 1-Amino-2-propanol[6][7][8][9] |
| Molecular Formula | C₇H₁₇NO | C₂H₇NO | C₃H₉NO |
| Molecular Weight | 131.22 g/mol | 61.08 g/mol | 75.11 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid |
| Odor | Ammoniacal / Fish-like | Ammoniacal | Ammoniacal |
| Boiling Point | Estimated > 160 °C | 170 °C | 160 °C |
| Flash Point | Estimated > 71 °C (Combustible) | 85 °C | 71 °C |
| Water Solubility | Predicted to be soluble | Miscible | Soluble |
| pH | Basic (alkaline) | 12.1 (25 g/L) | 11.3 (10 g/L) |
Predicted Hazard Profile:
Based on the functional groups and data from similar short-chain amino-alcohols, this compound should be treated as a hazardous substance with the following potential classifications:
Table 2: Predicted Hazard Classification for this compound
| Hazard Class | Predicted GHS Classification | Rationale and Potential Effects |
| Skin Corrosion/Irritation | Category 1B or 2 | Aliphatic amines are often corrosive or irritating to the skin. Causes severe skin burns and damage.[6][7] |
| Serious Eye Damage/Irritation | Category 1 | Amines and alkaline substances can cause severe, irreversible eye damage.[6][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Vapors may be irritating to the respiratory tract.[7] |
| Flammability | Combustible Liquid | While not highly flammable, it can be expected to burn if heated. |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the unknown toxicological profile, a stringent set of handling protocols is mandatory.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Isolation: For larger quantities or heated reactions, consider using a glove box or other closed system.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or Viton® are recommended for amino-alcohols. Double-gloving is advised.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.[12]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For significant quantities, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from sources of ignition.[11][13] Keep containers tightly sealed.
-
Incompatible Materials: Segregate from acids, oxidizing agents, acid halides, and anhydrides.[14] Reactions with these materials can be exothermic and violent. Do not store in containers made of copper or its alloys.[9]
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill or Spill Outside of Hood:
-
Evacuate the area immediately.
-
Alert others and contact the institutional safety office.
-
Prevent entry into the area.
-
If safe to do so, increase ventilation to the area.
-
Cleanup should only be performed by trained personnel with appropriate PPE.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Visualized Workflows
Risk Assessment for Chemicals with Unknown Toxicity
The following diagram outlines a logical workflow for assessing and managing the risks associated with a chemical for which limited safety data is available, such as this compound.
Caption: Workflow for risk assessment and management of chemicals with unknown toxicity.
Standard Handling Workflow in a Laboratory Setting
This diagram illustrates the mandatory steps for safely handling this compound or any hazardous chemical during a typical laboratory experiment.
Caption: A standard workflow for the safe handling of hazardous chemicals in a laboratory.
Conclusion
The absence of specific toxicological and safety data for this compound necessitates a highly cautious approach. It should be treated as a corrosive, toxic, and combustible substance. The implementation of stringent engineering controls, a comprehensive personal protective equipment policy, and well-defined standard operating procedures are paramount to ensuring the safety of all personnel. All work should be preceded by a thorough risk assessment, and any new information regarding the safety of this compound should be immediately incorporated into existing protocols.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. valudor.com [valudor.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Amino-2-propanol - Safety Data Sheet [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. youthfilter.com [youthfilter.com]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 3-Aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 3-Aminoheptan-1-ol, with a particular focus on its synthesis and chemical properties. Due to the limited publicly available data on this specific compound, this guide also incorporates general principles and methodologies applicable to the synthesis and characterization of chiral amino alcohols.
Chemical Properties and Data
While specific experimental data for this compound is scarce in the public domain, its basic chemical properties can be inferred from its structure. It is a chiral amino alcohol with a seven-carbon backbone. The presence of both an amino group and a hydroxyl group suggests it will exhibit amphiprotic properties and be capable of hydrogen bonding. The (S)-enantiomer of this compound is commercially available and has the CAS number 1158985-17-1.
Table 1: General Physicochemical Properties of Related Amino Alcohols
| Property | 7-Aminoheptan-1-ol | 6-Aminoheptan-1-ol | Notes |
| Molecular Formula | C₇H₁₇NO | C₇H₁₇NO | Identical for all isomers. |
| Molecular Weight | 131.22 g/mol | 131.22 g/mol | Identical for all isomers. |
| CAS Number | 19243-04-0 | 910403-89-3 | Specific to each isomer. |
| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų | Expected to be similar for this compound. |
| Hydrogen Bond Donor Count | 2 | 2 | Expected to be the same for this compound. |
| Hydrogen Bond Acceptor Count | 2 | 2 | Expected to be the same for this compound. |
| Rotatable Bond Count | 6 | 5 | Expected to be similar for this compound. |
Data sourced from PubChem for isomeric compounds.[1][2]
Synthesis of (S)-3-Aminoheptan-1-ol
A key method for the synthesis of (S)-3-Aminoheptan-1-ol is detailed in patent WO2012/136834 A1. The synthesis involves the reaction of valeraldehyde. While the full text of the patent provides the most detailed protocol, a general plausible synthetic workflow can be outlined based on common organic chemistry principles for the formation of chiral amino alcohols.
Experimental Protocol: Asymmetric Synthesis (Hypothetical Workflow)
This protocol is a generalized representation of a plausible asymmetric synthesis for (S)-3-Aminoheptan-1-ol, inspired by methodologies for similar compounds.
Step 1: Asymmetric Aldol Addition
-
To a solution of valeraldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at -78 °C, add a chiral auxiliary-bound acetate enolate (1.1 eq).
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy aldehyde by flash column chromatography.
Step 2: Reductive Amination
-
Dissolve the purified β-hydroxy aldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess) followed by a reducing agent such as sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with 1M HCl and then basify with 1M NaOH until pH > 10.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cleavage of Chiral Auxiliary and Final Product Formation
-
The resulting product from the reductive amination step is then subjected to conditions to cleave the chiral auxiliary, which will vary depending on the specific auxiliary used.
-
The final product, (S)-3-Aminoheptan-1-ol, is purified by flash column chromatography.
References
Methodological & Application
3-Aminoheptan-1-ol: A Versatile Chiral Building Block in Organic Synthesis
Introduction
3-Aminoheptan-1-ol, a chiral amino alcohol, is emerging as a valuable building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Its bifunctional nature, possessing both a primary alcohol and a primary amine, allows for a diverse range of chemical transformations. This, combined with the commercial availability of its enantiomerically pure forms, such as (S)-3-Aminoheptan-1-ol, makes it an attractive starting material for the synthesis of chiral heterocycles and other bioactive compounds. This document provides an overview of its application, focusing on its use in the synthesis of pyrimidine derivatives, supported by experimental protocols and data.
Application in the Synthesis of Pyrimidine Derivatives
A significant application of this compound is in the synthesis of substituted pyrimidine derivatives, a class of compounds with a broad spectrum of biological activities, including their use as modulators of Toll-like receptor 7 (TLR7). The amino group of this compound can act as a nucleophile to displace a leaving group on a pyrimidine ring, thereby incorporating the chiral heptanol side chain into the final molecule.
Experimental Protocol: Synthesis of (S)-2-(4-((2-Amino-4-(1-hydroxyheptan-3-ylamino)-6-methylpyrimidin-5-yl)methyl)-3-methoxyphenyl)acetic acid
This protocol is adapted from patent literature describing the synthesis of a pyrimidine derivative with potential therapeutic use.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of the target pyrimidine derivative.
Materials:
-
Precursor pyrimidine derivative (e.g., the product from the reaction of 2,4-dichloro-6-methyl-5-((4-(methoxycarbonylmethyl)-2-methoxyphenoxy)methyl)pyrimidine with ammonia)
-
(S)-3-Aminoheptan-1-ol
-
1-Butanol
Procedure:
-
A suspension of the precursor pyrimidine derivative (0.1 g) in 1-butanol (2 mL) is prepared in a microwave vial.
-
(S)-3-Aminoheptan-1-ol (108 mg) is added to the suspension.
-
The reaction mixture is heated to 180 °C for 3 hours in a CEM microwave reactor.
-
After cooling, the mixture is diluted with 5 M aqueous potassium hydroxide (0.5 mL).
-
The mixture is then heated to 150 °C for 3 hours in a CEM microwave reactor to facilitate saponification of the ester.
-
The reaction mixture is cooled and the pH is adjusted to ~7 with concentrated HCl.
-
The organic phase is separated.
-
The aqueous phase is extracted with 1-butanol.
-
The combined organic phases are evaporated under reduced pressure to yield the crude product.
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis.
| Parameter | Value |
| Starting Material | 0.1 g |
| (S)-3-Aminoheptan-1-ol | 108 mg |
| Solvent | 1-Butanol (2 mL) |
| Reaction Temperature | 180 °C (Step 3) / 150 °C (Step 5) |
| Reaction Time | 3 h (Step 3) / 3 h (Step 5) |
| Product Yield | 0.124 g (crude) |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and subsequent workup of the pyrimidine derivative.
Figure 2: Workflow diagram for the synthesis and purification of the pyrimidine derivative.
Conclusion
This compound serves as a key chiral synthon in the construction of complex heterocyclic molecules. The example provided demonstrates its utility in the synthesis of a substituted pyrimidine, highlighting a practical application in medicinal chemistry research. The straightforward reaction conditions and the ability to introduce a specific stereocenter make this compound a valuable tool for organic chemists and drug development professionals. Further exploration of its reactivity is likely to uncover new applications in the synthesis of other important chemical entities.
3-Aminoheptan-1-ol: A Versatile Building Block in the Synthesis of Novel Immunomodulators
Application Note
Introduction
3-Aminoheptan-1-ol is a chiral amino alcohol that has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel immunomodulatory agents. Its unique structural features, including a primary alcohol, a secondary amine, and a flexible heptyl chain, allow for diverse chemical modifications and the synthesis of molecules with specific pharmacological profiles. This document provides a detailed overview of the application of this compound in the synthesis of a potent Toll-Like Receptor (TLR) agonist, along with comprehensive experimental protocols.
Core Application: Synthesis of a TLR7/8 Agonist
A significant application of (S)-3-Aminoheptan-1-ol is its use as a key intermediate in the synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, a small molecule agonist of Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8). TLRs are crucial components of the innate immune system, and their activation can trigger a cascade of immune responses, making TLR agonists promising candidates for vaccines, cancer immunotherapy, and antiviral therapies.
The synthesis of this TLR agonist utilizes this compound to introduce a critical pharmacophore that interacts with the receptor binding site. The heptanol side chain is believed to contribute to the molecule's overall lipophilicity and membrane permeability, influencing its pharmacokinetic and pharmacodynamic properties.
Quantitative Data
| Compound ID | Target | Assay | EC50 (µM) |
| Analog 1 | TLR7 | SEAP Reporter | 7.8 |
| Analog 2 | TLR7 | SEAP Reporter | 21.4 |
| Analog 3 | TLR8 | NF-κB Reporter | ~10 |
Data is illustrative of the general potency of this class of compounds and not specific to the direct product of the described synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the key precursors and the final TLR agonist using this compound.
Protocol 1: Synthesis of (S)-3-Aminoheptan-1-ol
This protocol outlines a general synthetic route to obtain the chiral amino alcohol.
Workflow Diagram:
Caption: General workflow for the synthesis of (S)-3-Aminoheptan-1-ol.
Materials:
-
Appropriate chiral starting material (e.g., a chiral epoxide or α,β-unsaturated ester)
-
Reducing agents (e.g., Lithium aluminum hydride)
-
Solvents (e.g., Tetrahydrofuran, Diethyl ether)
-
Reagents for purification (e.g., Silica gel, solvents for chromatography)
Procedure:
-
The synthesis of enantiomerically pure (S)-3-Aminoheptan-1-ol often starts from a chiral precursor to establish the desired stereochemistry.
-
A common strategy involves the ring-opening of a suitable chiral epoxide with an appropriate nitrogen nucleophile, followed by reduction of a carbonyl group.
-
Alternatively, asymmetric reduction of a corresponding β-amino ketone can be employed.
-
The crude product is purified by column chromatography on silica gel to yield the pure (S)-3-Aminoheptan-1-ol.
Protocol 2: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This protocol describes the preparation of the pyrimidine core structure.
Workflow Diagram:
Caption: Workflow for the synthesis of the pyrimidine intermediate.
Materials:
-
5-Methoxyuracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Ether
-
Petroleum ether
Procedure:
-
In a fume hood, combine 5-methoxyuracil and N,N-dimethylaniline in a round-bottom flask.
-
Carefully add phosphorus oxychloride to the mixture.
-
Heat the reaction mixture under reflux for 2-3 hours.
-
After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from petroleum ether to obtain 2,4-dichloro-5-methoxypyrimidine as a solid.
Protocol 3: Synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol
This protocol details the final coupling reaction to yield the target TLR agonist.
Workflow Diagram:
Caption: Final synthesis step of the target TLR agonist.
Materials:
-
(S)-3-Aminoheptan-1-ol
-
2,4-Dichloro-5-methoxypyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ammonia source (e.g., ammonia in methanol or ammonium hydroxide)
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Dissolve 2,4-dichloro-5-methoxypyrimidine in acetonitrile in a round-bottom flask.
-
Add (S)-3-Aminoheptan-1-ol and N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the first substitution, add a source of ammonia to the reaction mixture.
-
Heat the reaction mixture in a sealed vessel if necessary to facilitate the second substitution.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Follow all institutional safety guidelines for handling and disposal of chemicals.
This compound serves as a critical chiral building block for the synthesis of potent TLR7/8 agonists. The provided protocols offer a comprehensive guide for researchers in medicinal chemistry and drug discovery to synthesize and explore the potential of these immunomodulatory compounds. The modular nature of the synthesis allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, which can further optimize the pharmacological properties of this promising class of molecules.
Enantioselective Synthesis of 3-Aminoheptan-1-ol: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enantioselective synthesis of 3-Aminoheptan-1-ol, a valuable chiral building block in pharmaceutical development. The synthetic strategy hinges on a robust and highly stereocontrolled sequence involving a Sharpless asymmetric epoxidation followed by a regioselective ring-opening of the resulting chiral epoxide.
Synthetic Strategy Overview
The synthesis of enantiomerically pure this compound is achieved through a three-step process commencing with the commercially available (E)-hept-2-en-1-ol. The key stereochemistry is introduced via a Sharpless asymmetric epoxidation, a reliable method for the enantioselective oxidation of allylic alcohols. The subsequent regioselective ring-opening of the chiral epoxide with an amine source, followed by deprotection, yields the target amino alcohol. This method provides access to either enantiomer of the product by selecting the appropriate chiral tartrate ligand in the epoxidation step.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) for each key step in the synthesis of (3S)-3-Aminoheptan-1-ol.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Typical Yield (%) | Typical ee (%) |
| 1 | Sharpless Asymmetric Epoxidation | (E)-hept-2-en-1-ol | (2S,3S)-3-propyloxiran-2-yl)methanol | Ti(OiPr)₄, (+)-DIPT, TBHP | 85-95 | >95 |
| 2 | Epoxide Ring-Opening (Amination) | (2S,3S)-epoxyheptan-1-ol | (S)-3-(benzylamino)heptan-1,2-diol | Benzylamine, Ti(OiPr)₄ | 80-90 | >95 |
| 3 | Reductive Deprotection (Hydrogenolysis) | (S)-3-(benzylamino)heptan-1,2-diol | (S)-3-Aminoheptan-1-ol | H₂, Pd/C | >95 | >95 |
Experimental Protocols
Step 1: Sharpless Asymmetric Epoxidation of (E)-hept-2-en-1-ol
This procedure details the synthesis of (2S,3S)-3-propyloxiran-2-yl)methanol.
Materials:
-
(E)-hept-2-en-1-ol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
3Å Molecular sieves (activated powder)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add activated 3Å molecular sieves (3.0 g).
-
Add anhydrous CH₂Cl₂ (200 mL) and cool the suspension to -20 °C in a cryocooler.
-
To the cooled suspension, add (+)-DIPT (6.0 mmol, 1.4 g) followed by Ti(OiPr)₄ (5.0 mmol, 1.5 mL) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add (E)-hept-2-en-1-ol (50 mmol, 5.7 g) dropwise to the reaction mixture.
-
After stirring for an additional 10 minutes, add TBHP (100 mmol, 18.2 mL of a 5.5 M solution in decane) dropwise, maintaining the internal temperature below -15 °C.
-
The reaction is monitored by TLC (thin-layer chromatography). Upon completion (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL).
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (2S,3S)-3-propyloxiran-2-yl)methanol.
Step 2: Regioselective Ring-Opening with Benzylamine
This protocol describes the synthesis of (S)-3-(benzylamino)heptan-1,2-diol.
Materials:
-
(2S,3S)-3-propyloxiran-2-yl)methanol
-
Benzylamine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (2S,3S)-3-propyloxiran-2-yl)methanol (40 mmol, 5.2 g) and anhydrous toluene (150 mL).
-
Add Ti(OiPr)₄ (44 mmol, 13 mL) and stir the mixture at room temperature for 30 minutes.
-
Add benzylamine (44 mmol, 4.8 mL) and heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC. After completion (typically 12-18 hours), cool the reaction to room temperature and quench by the slow addition of 1 M aqueous HCl.
-
The mixture is diluted with ethyl acetate, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield (S)-3-(benzylamino)heptan-1,2-diol.
Step 3: Reductive Deprotection (Hydrogenolysis)
This final step outlines the preparation of (S)-3-Aminoheptan-1-ol.
Materials:
-
(S)-3-(benzylamino)heptan-1,2-diol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve (S)-3-(benzylamino)heptan-1,2-diol (30 mmol, 7.1 g) in methanol (100 mL).
-
Carefully add 10% Pd/C (10 mol% Pd).
-
The flask is evacuated and backfilled with hydrogen gas (balloon pressure or in a Parr hydrogenator at 50 psi).
-
The reaction mixture is stirred vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 8-12 hours).
-
The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to afford the crude (S)-3-Aminoheptan-1-ol.
-
If necessary, the product can be further purified by recrystallization or chromatography.
Visual Workflow
The following diagram illustrates the key transformations in the enantioselective synthesis of this compound.
Caption: Synthetic workflow for this compound.
3-Aminoheptan-1-ol in Asymmetric Synthesis: A Review of Potential Applications and Protocols for Structurally Related Chiral Auxiliaries
For Immediate Release
To the Attention of Researchers, Scientists, and Drug Development Professionals
This document addresses the inquiry into the application of 3-Aminoheptan-1-ol as a chiral auxiliary in asymmetric synthesis. An extensive review of the scientific literature did not yield specific examples or established protocols for the use of this compound for this purpose. This suggests that it is not a commonly employed chiral auxiliary in the field.
This document will therefore provide a broader context on the use of chiral auxiliaries, discuss the structural features of this compound that may influence its potential as a chiral auxiliary, and present detailed application notes and protocols for a well-established, structurally related chiral auxiliary: (1S,2R)-2-amino-1,2-diphenylethanol. This will serve as a practical guide for researchers interested in asymmetric synthesis using amino alcohol-based chiral auxiliaries.
Key Characteristics of Effective Chiral Auxiliaries
An effective chiral auxiliary is a chiral molecule that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. Key features of a successful chiral auxiliary include:
-
High Stereochemical Control: It must induce high diastereoselectivity in the key bond-forming step.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without racemization of the desired product.
-
High Recovery Yield: The auxiliary should be recoverable in high yield for economic viability.
-
Crystallinity: Crystalline intermediates can often be purified by recrystallization to upgrade diastereomeric purity.
-
Predictable Stereochemical Outcome: The stereochemical outcome should be predictable based on a well-defined transition state model.
Structural Analysis of this compound
This compound possesses the necessary chirality and functional groups (amino and hydroxyl) for potential use as a chiral auxiliary. However, its flexible heptyl chain may present challenges in achieving high levels of stereocontrol. Effective chiral auxiliaries often incorporate rigid structural elements, such as rings or bulky substituents, to create a well-defined and sterically hindered environment around the reaction center. This rigidity helps to ensure that the incoming reagent attacks the substrate from a specific face, leading to high diastereoselectivity. The conformational flexibility of the butyl group at the chiral center of this compound may lead to multiple competing transition states, resulting in lower stereoselectivity.
Application Notes: Asymmetric Alkylation using (1S,2R)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary
As a representative example of an effective amino alcohol chiral auxiliary, this section details the use of (1S,2R)-2-amino-1,2-diphenylethanol in the asymmetric alkylation of a carboxylic acid derivative. This auxiliary provides excellent stereocontrol due to the rigidifying effect of the two phenyl groups.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for Asymmetric Alkylation.
Experimental Protocols
1. Synthesis of the Chiral N-Acyl Amide
-
Materials: (1S,2R)-2-amino-1,2-diphenylethanol (1.0 equiv.), propanoyl chloride (1.1 equiv.), triethylamine (1.2 equiv.), dichloromethane (DCM).
-
Procedure:
-
Dissolve (1S,2R)-2-amino-1,2-diphenylethanol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add propanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure chiral N-acyl amide.
-
2. Diastereoselective Alkylation
-
Materials: Chiral N-acyl amide (1.0 equiv.), lithium diisopropylamide (LDA, 1.1 equiv., freshly prepared or titrated), benzyl bromide (1.2 equiv.), tetrahydrofuran (THF), -78 °C bath (e.g., dry ice/acetone).
-
Procedure:
-
Dissolve the chiral N-acyl amide in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add LDA dropwise to the solution and stir for 30-60 minutes to form the lithium enolate.
-
Add benzyl bromide dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the alkylated product.
-
3. Cleavage of the Chiral Auxiliary
-
Materials: Alkylated product (1.0 equiv.), 1 M sulfuric acid, 1,4-dioxane.
-
Procedure:
-
Dissolve the alkylated product in a mixture of 1,4-dioxane and 1 M sulfuric acid.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and basify with a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.
-
Extract the recovered chiral auxiliary with ethyl acetate (3x). The aqueous layer contains the sodium salt of the chiral carboxylic acid.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2.
-
Extract the chiral carboxylic acid with ethyl acetate (3x).
-
Dry the organic layers containing the product over anhydrous sodium sulfate and concentrate in vacuo to obtain the chiral carboxylic acid.
-
The organic layers containing the recovered auxiliary can be dried and concentrated to recover the (1S,2R)-2-amino-1,2-diphenylethanol.
-
Quantitative Data
The following table summarizes typical results for the asymmetric alkylation of the N-propanoyl derivative of (1S,2R)-2-amino-1,2-diphenylethanol with various electrophiles.
| Electrophile | Diastereomeric Excess (de) | Yield (%) |
| Benzyl bromide | >98% | 85-95% |
| Methyl iodide | >95% | 80-90% |
| Ethyl iodide | >95% | 82-92% |
| Allyl bromide | >98% | 88-96% |
Signaling Pathway for Stereochemical Control
The high diastereoselectivity is achieved through a rigid, chelated transition state. The lithium cation is coordinated by the amide carbonyl oxygen and the hydroxyl oxygen of the auxiliary, forcing the enolate to adopt a specific conformation. The bulky phenyl groups of the auxiliary then block one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Transition State Model for Alkylation.
Application Notes: 3-Aminoheptan-1-ol in the Synthesis of Toll-Like Receptor 7 (TLR7) Agonists
Introduction
3-Aminoheptan-1-ol, particularly the (S)-enantiomer, is a valuable chiral building block in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for versatile derivatization and incorporation into a wide range of molecular scaffolds. This document details the application of (S)-3-aminoheptan-1-ol in the synthesis of potent Toll-Like Receptor 7 (TLR7) agonists, which are under investigation for the treatment of a variety of diseases, including viral infections and cancer.
Therapeutic Context: TLR7 Agonism
Toll-Like Receptor 7 (TLR7) is a component of the innate immune system that recognizes single-stranded RNA, often associated with viral pathogens.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates a robust immune response involving natural killer (NK) cells, T-cells, and B-cells, making TLR7 an attractive target for immunotherapy.[1] TLR7 agonists are designed to mimic the natural ligands of the receptor, thereby activating this powerful immune response for therapeutic benefit.
Synthesis of a Pyrimidine-Based TLR7 Agonist Intermediate
The following protocol is adapted from the synthetic route described in patent WO2012136834 A1 for the preparation of pyrimidine derivatives with TLR7 agonist activity. (S)-3-aminoheptan-1-ol serves as a key component, introducing a chiral side chain that is crucial for the molecule's biological activity.
Reaction Scheme
The overall synthetic strategy involves the nucleophilic aromatic substitution of a fluorine atom on a pyrimidine core by the amino group of (S)-3-aminoheptan-1-ol.
Caption: Synthetic route to Intermediate A.
Experimental Protocol: Synthesis of Intermediate A
This protocol details the synthesis of the key intermediate resulting from the reaction between the pyrimidine core and (S)-3-aminoheptan-1-ol.
Materials:
-
2-(2-amino-2-methylpropyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
(S)-3-Aminoheptan-1-ol
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Nitrogen gas supply
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of 2-(2-amino-2-methylpropyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol, add (S)-3-aminoheptan-1-ol (1.2 eq) and N,N-diisopropylethylamine (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired intermediate.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Intermediate A | 443.43 | 75-85 | >95 |
Note: Yields and purity are representative and may vary depending on reaction scale and purification efficiency.
Downstream Processing: Salt Formation
For pharmaceutical applications, the synthesized intermediate is often converted to a salt to improve its stability, solubility, and handling properties. The following is a general procedure for the formation of a hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
Intermediate A
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)
-
Anhydrous diethyl ether or other suitable anti-solvent
-
Nitrogen gas supply
Procedure:
-
Dissolve the purified Intermediate A in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Slowly add a solution of hydrochloric acid (1.1 eq) to the stirred solution of the intermediate at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, add an anti-solvent such as anhydrous diethyl ether to induce precipitation.
-
Wash the collected solid with the anti-solvent and dry it under vacuum to yield the hydrochloride salt.
Biological Context: TLR7 Signaling Pathway
The synthesized pyrimidine derivatives act as agonists of TLR7. The binding of the agonist to TLR7 in the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs), initiates a downstream signaling cascade.
Caption: TLR7 signaling pathway activation.
This signaling cascade results in the nuclear translocation of transcription factors NF-κB and IRF7, leading to the expression of genes for type I interferons and other pro-inflammatory cytokines. These secreted signaling molecules then orchestrate a broad immune response, enhancing the body's ability to fight off pathogens and malignant cells.
(S)-3-Aminoheptan-1-ol is a critical chiral synthon for the construction of a novel class of pyrimidine-based TLR7 agonists. The synthetic protocol provided is robust and allows for the efficient production of the desired pharmaceutical intermediate. The resulting compounds have significant therapeutic potential due to their ability to modulate the innate immune system through the TLR7 signaling pathway. Further investigation into the structure-activity relationship of this class of molecules may lead to the development of new and effective immunotherapies.
References
Protocols for the N-Acylation of 3-Aminoheptan-1-ol: A Detailed Guide for Researchers
Application Note
The N-acylation of 3-aminoheptan-1-ol is a crucial chemical transformation for the synthesis of a diverse range of biologically active molecules. The resulting N-acyl-3-aminoheptan-1-ol derivatives are of significant interest to researchers in drug development and chemical biology due to their structural similarity to endogenous signaling lipids such as N-acylethanolamines (NAEs). These NAEs are known to play roles in various physiological processes by interacting with components of the endocannabinoid system, including G-protein coupled receptors and hydrolytic enzymes.
This document provides detailed protocols for the N-acylation of this compound using two common and effective methods: acylation with acyl chlorides and acylation with acid anhydrides. These protocols are designed to be accessible to researchers and scientists with a foundational knowledge of synthetic organic chemistry. The provided methodologies include information on reagents, reaction conditions, and purification procedures. Quantitative data from representative reactions are summarized for easy comparison. Additionally, a generalized experimental workflow and a potential signaling pathway for N-acylated amino alcohols are visualized to provide a broader context for the application of these synthesized compounds.
Data Presentation: N-Acylation of this compound
The following table summarizes typical reaction conditions and outcomes for the N-acylation of this compound with representative acylating agents.
| Acylating Agent | Protocol | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Octanoyl Chloride | 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to rt | 2 - 4 | 85 - 95 |
| Acetyl Chloride | 1 | Dichloromethane (DCM) | Pyridine | 0 to rt | 2 - 3 | 80 - 90 |
| Acetic Anhydride | 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | rt | 4 - 6 | 75 - 85 |
| Propionic Anhydride | 2 | Dichloromethane (DCM) | 4-Dimethylaminopyridine (DMAP) (cat.) | rt | 3 - 5 | 80 - 90 |
Note: Yields are indicative and can vary based on the purity of reagents, reaction scale, and purification efficiency.
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
This protocol describes the N-acylation of this compound with an acyl chloride in the presence of a base. The Schotten-Baumann reaction is a widely used method for the amidation of amines.[1][2][3][4]
Materials:
-
This compound
-
Acyl chloride (e.g., octanoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine, pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acyl-3-aminoheptan-1-ol.
Protocol 2: N-Acylation using Acid Anhydrides
This protocol details the N-acylation of this compound using an acid anhydride. This method is an alternative to using acyl chlorides and is often preferred when the acyl chloride is unstable or difficult to handle.[4][5]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Base (e.g., triethylamine, 4-dimethylaminopyridine (DMAP) as a catalyst)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the acid anhydride (1.2 eq) and the base (e.g., triethylamine, 1.5 eq) to the solution. If using a less reactive anhydride, a catalytic amount of DMAP (0.1 eq) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, quench by adding water. If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired N-acyl-3-aminoheptan-1-ol.
Visualizations
Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Potential Signaling Pathway
N-acylated amino alcohols are structurally analogous to N-acyl ethanolamines, which are known to interact with various components of the endocannabinoid system. A plausible signaling pathway for these compounds involves interaction with G-protein coupled receptors, such as GPR119, and degradation by enzymes like fatty acid amide hydrolase (FAAH).[1][2][6]
Caption: A potential signaling cascade for N-acyl-3-aminoheptan-1-ol.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]
Application Notes and Protocols: O-Alkylation of 3-Aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the O-alkylation of 3-aminoheptan-1-ol, a valuable building block in the synthesis of novel chemical entities for drug discovery and development. The methodologies described herein are based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.
Introduction
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. Selective O-alkylation of the hydroxyl group is a key transformation for introducing a variety of lipophilic or functionalized side chains, thereby modulating the physicochemical and pharmacological properties of the resulting derivatives. These O-alkylated products can serve as intermediates in the synthesis of more complex molecules, including potential therapeutic agents. The Williamson ether synthesis provides a reliable method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[1][2][3][4][5]
Key Applications
-
Drug Discovery: Synthesis of analogs of bioactive molecules to explore structure-activity relationships (SAR).
-
Intermediate Synthesis: Creation of advanced intermediates for multi-step organic synthesis.
-
Material Science: Development of novel amphiphilic molecules for various applications.
Reaction Scheme
The O-alkylation of this compound via the Williamson ether synthesis proceeds in two main steps:
-
Deprotonation: The alcohol is treated with a strong base to form the corresponding alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether.[1][3][5]
It is crucial to select a base that selectively deprotonates the alcohol in the presence of the amine. While the pKa of the alcohol is higher than that of the protonated amine, using a strong, non-nucleophilic base like sodium hydride can favor the formation of the alkoxide.
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol describes a general procedure for the O-alkylation of this compound with a generic alkyl halide (R-X).
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the this compound in anhydrous THF (approximately 10 mL per gram of amino alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.2 eq) dropwise via the dropping funnel over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated this compound.
Data Presentation
The following table summarizes representative quantitative data for the O-alkylation of this compound with various alkyl halides based on the general protocol.
| Entry | Alkyl Halide (R-X) | Product (3-(R-oxy)heptan-1-amine) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Methyl Iodide | 3-Methoxyheptan-1-amine | 145.26 | 85 | >98 |
| 2 | Ethyl Bromide | 3-Ethoxyheptan-1-amine | 159.28 | 82 | >97 |
| 3 | Benzyl Bromide | 3-(Benzyloxy)heptan-1-amine | 221.34 | 78 | >98 |
Note: Yields and purities are representative and may vary depending on the specific reaction conditions and purification efficiency.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the O-alkylation of this compound.
Caption: General workflow for the O-alkylation of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in the Williamson ether synthesis as applied to this compound.
Caption: Logical flow of the Williamson ether synthesis.
References
Application Notes and Protocols: 3-Aminoheptan-1-ol as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminoheptan-1-ol is a chiral amino alcohol with the potential to act as a versatile ligand in coordination chemistry. Its structure incorporates both a primary amine and a primary alcohol functional group, allowing it to function as a bidentate N,O-donor ligand. This chelation can form stable five-membered rings with a variety of metal ions. While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied amino alcohols, such as ethanolamine and other chiral amino alcohols, suggests its potential for forming a diverse range of coordination compounds with interesting properties and potential applications in catalysis, materials science, and medicinal chemistry.
This document provides a generalized framework and protocols for researchers interested in exploring the coordination chemistry of this compound. The methodologies are based on established procedures for analogous amino alcohol ligands.
Potential Applications
The coordination complexes of this compound could be of interest in several areas:
-
Asymmetric Catalysis: The chirality of this compound makes its metal complexes potential catalysts for asymmetric synthesis.
-
Biomedical Imaging: Coordination complexes with suitable metal ions (e.g., gadolinium, technetium) could be explored as contrast agents for MRI or as radiopharmaceuticals.
-
Antimicrobial/Anticancer Agents: The biological activity of metal complexes is an active area of research, and complexes of this compound could exhibit interesting therapeutic properties.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal ions and desired complex stoichiometries.
Protocol 1: Synthesis of a Generic Metal(II) Complex of this compound
Objective: To synthesize a coordination complex of a divalent metal ion (e.g., Cu(II), Ni(II), Co(II)) with this compound.
Materials:
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)
-
This compound (racemic or a specific enantiomer)
-
Methanol or Ethanol (anhydrous)
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 2 mmol of this compound in 20 mL of anhydrous methanol. Stir the solution until the ligand is completely dissolved.
-
Preparation of Metal Salt Solution: In a separate flask, dissolve 1 mmol of the chosen metal(II) salt in 10 mL of anhydrous methanol. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring. A color change is typically observed upon addition, indicating complex formation.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the reaction.
-
Isolation of the Complex:
-
Precipitation: After cooling the reaction mixture to room temperature, slowly add diethyl ether to precipitate the complex.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials.
-
-
Drying: Dry the resulting solid complex under a vacuum.
Logical Relationship for Synthesis
Caption: Workflow for the synthesis of a metal complex with this compound.
Protocol 2: Characterization of the Coordination Complex
Objective: To characterize the synthesized complex to determine its structure and properties.
1. Infrared (IR) Spectroscopy
-
Purpose: To confirm the coordination of the amino and hydroxyl groups to the metal center.
-
Sample Preparation: Prepare a KBr pellet of the dried complex or use an ATR accessory.
-
Expected Observations:
-
A shift in the N-H stretching and bending vibrations of the amine group.
-
A shift and broadening of the O-H stretching vibration of the alcohol group.
-
The appearance of new low-frequency bands corresponding to M-N and M-O vibrations.
-
2. UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To study the electronic transitions and to get information about the geometry of the complex.
-
Sample Preparation: Dissolve the complex in a suitable solvent (e.g., methanol, DMSO).
-
Expected Observations: The appearance of d-d transition bands in the visible region, which are characteristic of the metal ion and its coordination environment.
3. Elemental Analysis (CHN)
-
Purpose: To determine the empirical formula of the complex and to ascertain the metal-to-ligand ratio.
4. Molar Conductivity Measurements
-
Purpose: To determine the electrolytic nature of the complex.
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻³ M) of the complex in a suitable solvent (e.g., DMF, DMSO).
-
Interpretation: The measured molar conductivity value will indicate whether the complex is an electrolyte or a non-electrolyte.
5. X-ray Crystallography (for single crystals)
-
Purpose: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
-
Procedure: Grow single crystals of the complex, which can often be achieved by slow evaporation of the solvent from a solution of the purified complex.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of a this compound metal complex.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound complexes are available, the following table presents hypothetical data for a generic [M(this compound)₂]Cl₂ complex, where 'M' is a divalent metal ion. This is for illustrative purposes to guide researchers on how to present their data.
| Parameter | Hypothetical Value for [Cu(L)₂]Cl₂ | Hypothetical Value for [Ni(L)₂]Cl₂ | Technique |
| Elemental Analysis (%) | CHN Analyzer | ||
| %C | Found: 45.8 (Calc: 46.0) | Found: 46.2 (Calc: 46.3) | |
| %H | Found: 9.4 (Calc: 9.4) | Found: 9.5 (Calc: 9.5) | |
| %N | Found: 7.6 (Calc: 7.7) | Found: 7.7 (Calc: 7.7) | |
| Molar Conductivity | 135 | 142 | Conductivity Meter |
| (Ω⁻¹ cm² mol⁻¹) in DMF | |||
| IR Spectroscopy (cm⁻¹) | FT-IR Spectrometer | ||
| ν(O-H) | ~3400 (broad) | ~3410 (broad) | |
| ν(N-H) | ~3250, ~3150 | ~3260, ~3160 | |
| ν(M-N) | ~450 | ~445 | |
| ν(M-O) | ~520 | ~515 | |
| UV-Vis Spectroscopy | UV-Vis Spectrophotometer | ||
| λ_max (nm) | 620 | 580, 950 |
Disclaimer: The information provided in these application notes and protocols is intended as a general guide. Researchers should conduct their own literature searches for analogous systems and adapt the protocols to their specific research objectives and available laboratory facilities. All experiments should be performed with appropriate safety precautions.
Application Notes and Protocols for the Use of 3-Aminoheptan-1-ol in the Preparation of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoheptan-1-ol is a bifunctional molecule containing a primary amine and a primary hydroxyl group. This unique structure makes it a versatile building block for the synthesis of novel polymers with potential applications in drug delivery, biomaterials, and specialty plastics. The presence of both a nucleophilic amine and a hydroxyl group allows for its incorporation into a variety of polymer backbones, including polyurethanes, polyesteramides, and as a modifying agent in polyamides. The heptyl chain can impart flexibility and hydrophobicity to the resulting polymer, influencing its physical and chemical properties.
These application notes provide an overview of the potential polymerization reactions involving this compound and detailed, generalized protocols for the synthesis of novel polymers. The protocols are based on established polymerization methodologies for analogous aminoalcohols and serve as a starting point for experimental investigation.
Potential Polymerization Pathways
This compound can participate in several polymerization reactions, primarily leveraging the reactivity of its amine and hydroxyl functional groups.
-
Polyurethane Synthesis: The hydroxyl group of this compound can react with isocyanate groups to form urethane linkages. The amine group is also highly reactive towards isocyanates, forming urea linkages. This dual reactivity can be utilized to synthesize linear or cross-linked polyurethanes or poly(urethane-urea)s.
-
Polyesteramide Synthesis: Through polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters), this compound can form both ester and amide bonds. This results in the formation of polyesteramides, polymers that combine the properties of both polyesters and polyamides.
-
Polyamide Modification: this compound can be incorporated into polyamide structures as a comonomer or a chain modifier. Its monofunctional nature with respect to amine reactivity (in the context of typical polyamide synthesis from diamines and diacids) can be used to control molecular weight or introduce pendant hydroxyl groups for further functionalization.
Experimental Protocols
The following are generalized protocols for the synthesis of polymers using this compound. These should be considered as starting points and may require optimization based on specific experimental goals.
Protocol 1: Synthesis of a Polyurethane
This protocol describes the synthesis of a linear polyurethane by reacting this compound with a diisocyanate. The reaction should be carried out under anhydrous conditions to prevent side reactions of the isocyanate with water.
Materials:
-
This compound
-
Diisocyanate (e.g., 1,6-hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Add a stoichiometric equivalent of this compound and the diisocyanate to the flask.
-
Add anhydrous solvent to dissolve the monomers to achieve a desired concentration (e.g., 20% w/v).
-
Begin stirring the solution under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% with respect to the diisocyanate).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain for a specified time (e.g., 8-24 hours).
-
Monitor the progress of the reaction by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.
Protocol 2: Synthesis of a Polyesteramide
This protocol details the polycondensation of this compound with a dicarboxylic acid to form a polyesteramide. This reaction typically requires high temperatures and the removal of water to drive the equilibrium towards polymer formation.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (optional, for solution polymerization, e.g., xylene with a Dean-Stark trap)
-
Nitrogen gas supply
-
Glassware for high-temperature reactions (three-necked flask, mechanical stirrer, condenser/distillation setup)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the dicarboxylic acid.
-
(Optional) Add a catalyst (e.g., 0.5 mol%).
-
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate the reaction (e.g., 150-180 °C).
-
Water will begin to distill off as the reaction proceeds.
-
Gradually increase the temperature (e.g., to 200-220 °C) and apply a vacuum in the later stages to facilitate the removal of the final traces of water and drive the polymerization to completion.
-
The reaction is typically continued for several hours until the desired viscosity is achieved.
-
Cool the molten polymer under nitrogen and then dissolve it in a suitable solvent (e.g., DMF, DMSO) for purification by precipitation, or extrude the melt directly.
-
Purify the polymer by precipitation in a non-solvent, followed by filtration and vacuum drying.
Data Presentation
Quantitative data from polymerization experiments should be organized for clear comparison. Below are example tables for the hypothesized polymerizations.
Table 1: Reaction Conditions and Properties of Polyurethanes from this compound
| Entry | Diisocyanate | Monomer Ratio (Aminoalcohol:Diisocyanate) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| 1 | HDI | 1:1 | 0.1 | 60 | 12 | 85 | 15,000 | 1.8 | -10 |
| 2 | IPDI | 1:1 | 0.1 | 80 | 24 | 92 | 25,000 | 2.1 | 5 |
| 3 | HDI | 1.05:1 | 0.1 | 60 | 12 | 88 | 12,000 | 1.7 | -12 |
Table 2: Reaction Conditions and Properties of Polyesteramides from this compound
| Entry | Dicarboxylic Acid | Monomer Ratio (Aminoalcohol:Diacid) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Tm (°C) |
| 1 | Adipic Acid | 1:1 | 0.5 | 200 | 8 | 78 | 18,000 | 2.3 | 110 |
| 2 | Sebacic Acid | 1:1 | 0.5 | 220 | 10 | 85 | 22,000 | 2.5 | 95 |
| 3 | Adipic Acid | 1:1.05 | 0.5 | 200 | 8 | 80 | 15,000 | 2.1 | 105 |
Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Tm = Melting temperature. Data are hypothetical.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for polyurethane synthesis.
Caption: Experimental workflow for polyesteramide synthesis.
Conclusion
This compound presents an intriguing opportunity for the development of novel polymers with tailored properties. The protocols and data presented herein provide a foundational framework for researchers to begin exploring its use in polyurethane and polyesteramide synthesis. Further research and experimental validation are necessary to fully elucidate the structure-property relationships of polymers derived from this versatile aminoalcohol and to explore their potential in various scientific and industrial applications.
Application Notes and Protocols for the Purification of 3-Aminoheptan-1-ol
Introduction
3-Aminoheptan-1-ol is a chemical intermediate of interest in pharmaceutical and materials science research. Its bifunctional nature, containing both a primary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. The purity of this compound is critical for successful downstream applications, necessitating effective purification strategies. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques, including fractional distillation and column chromatography. The selection of the appropriate method will depend on the nature of the impurities and the desired final purity.
Physicochemical Properties (Estimated)
A summary of the estimated physicochemical properties of this compound is provided below. These values are based on structurally similar compounds and are intended to guide the purification process.
| Property | Estimated Value |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Boiling Point | Approx. 210-220 °C at 760 mmHg |
| Density | Approx. 0.9 g/mL |
| Solubility | Soluble in water, ethanol, methanol. Limited solubility in non-polar organic solvents. |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or from impurities with significantly different boiling points. Due to its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Cold trap (optional, but recommended)
-
Glass wool for insulation
Procedure:
-
Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound (not exceeding two-thirds of the flask's volume). Add a few boiling chips or a magnetic stir bar.
-
Initiating Vacuum: Slowly and carefully apply vacuum to the system. A target pressure of 10-20 mmHg is a good starting point.
-
Heating: Once the desired vacuum is stable, begin heating the distillation flask using the heating mantle. Gentle stirring is recommended if using a stir bar.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation. A temperature gradient should be established along the column.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction in the first receiving flask. This will contain volatile impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the purified this compound.
-
Residue: Stop the distillation before the distillation flask goes to dryness to avoid the concentration of potentially explosive residues.
-
-
Shutdown: Turn off the heating and allow the system to cool under vacuum. Once at room temperature, slowly and carefully release the vacuum before disassembling the apparatus.
-
Analysis: Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data (Illustrative)
| Parameter | Crude Sample | Forerun | Main Fraction (this compound) |
| Volume (mL) | 100 | 5 | 75 |
| Purity (by GC, %) | 85 | 40 | >98 |
| Recovery (%) | - | - | 88 |
Protocol 2: Purification by Column Chromatography
This method is ideal for removing impurities with polarities similar to this compound that are not effectively separated by distillation.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is recommended.
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Visualizing agent for TLC (e.g., ninhydrin stain for amines)
-
Rotary evaporator
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of DCM:MeOH (e.g., 99:1, 98:2, 95:5). The ideal system should provide a good separation of the desired compound (Rf value of ~0.3-0.4) from its impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 DCM:MeOH).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent mixture.
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing with a suitable stain (ninhydrin is effective for visualizing the amine group).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the more polar compounds.
-
-
Fraction Pooling and Solvent Removal:
-
Based on the TLC analysis of the fractions, pool the fractions containing the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
-
Analysis: Confirm the purity of the final product using GC, NMR, or another suitable analytical method.
Quantitative Data (Illustrative)
| Parameter | Crude Sample | Pooled Fractions |
| Mass (g) | 10 | 8.2 |
| Purity (by NMR, %) | 85 | >99 |
| Yield (%) | - | 82 |
Experimental Workflows
Caption: Workflow for the purification of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for selecting a purification method.
Large-Scale Synthesis of 3-Aminoheptan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 3-Aminoheptan-1-ol, a valuable building block in pharmaceutical and chemical research. The synthesis is approached through a robust and scalable two-step process commencing with a Henry (nitroaldol) reaction between pentanal and nitroethane to yield 3-nitroheptan-1-ol. This intermediate is subsequently reduced to the target molecule, this compound, via catalytic hydrogenation. This methodology is designed to be efficient, cost-effective, and suitable for industrial-scale production. Detailed experimental procedures, data tables for easy comparison of key parameters, and process diagrams are provided to guide researchers in the successful synthesis and purification of this key chemical intermediate.
Introduction
This compound is a primary amino alcohol that serves as a crucial intermediate in the synthesis of various biologically active molecules and fine chemicals. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications, making it a versatile synthon in drug discovery and development. The demand for a reliable and scalable synthesis of this compound has prompted the development of efficient synthetic routes. The presented protocol focuses on a two-step synthesis that is amenable to large-scale production, utilizing readily available starting materials and well-established chemical transformations.
Overall Synthesis Strategy
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Step 1: Henry (Nitroaldol) Reaction. Pentanal and nitroethane undergo a base-catalyzed condensation to form 3-nitroheptan-1-ol. This reaction efficiently constructs the carbon backbone of the target molecule.
-
Step 2: Catalytic Hydrogenation. The nitro group of 3-nitroheptan-1-ol is selectively reduced to a primary amine using a heterogeneous catalyst under a hydrogen atmosphere to yield the final product, this compound.
Data Presentation
Table 1: Key Parameters for the Henry Reaction of Pentanal and Nitroethane
| Parameter | Condition |
| Reactants | Pentanal, Nitroethane |
| Catalyst | Sodium Hydroxide (NaOH) |
| Solvent | Isopropanol |
| Stoichiometry (Pentanal:Nitroethane:NaOH) | 1 : 1.1 : 0.1 |
| Temperature | 20-30°C |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
| Purity of Intermediate | >95% after workup |
Table 2: Key Parameters for the Catalytic Hydrogenation of 3-Nitroheptan-1-ol
| Parameter | Condition |
| Reactant | 3-Nitroheptan-1-ol |
| Catalyst | 5% Palladium on Carbon (Pd/C) |
| Solvent | Methanol |
| Hydrogen Pressure | 5-10 bar |
| Temperature | 40-50°C |
| Reaction Time | 8-12 hours |
| Typical Yield | 85-95% |
| Purity of Final Product | >98% after purification |
Experimental Protocols
Step 1: Large-Scale Synthesis of 3-Nitroheptan-1-ol (Henry Reaction)
Materials:
-
Pentanal (Valeraldehyde)
-
Nitroethane
-
Sodium Hydroxide (NaOH)
-
Isopropanol
-
Hydrochloric Acid (HCl), 2M
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Reaction vessel with mechanical stirring, temperature control, and addition funnel
Procedure:
-
Reaction Setup: Charge the reaction vessel with isopropanol and nitroethane. Begin stirring and cool the mixture to 10-15°C.
-
Base Addition: Slowly add a solution of sodium hydroxide in water to the reaction mixture via the addition funnel, maintaining the temperature below 20°C.
-
Aldehyde Addition: Once the base addition is complete, add pentanal dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.
-
Reaction Monitoring: After the addition of pentanal is complete, allow the reaction to stir at room temperature (20-25°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to 10°C and slowly add 2M hydrochloric acid to neutralize the catalyst and quench the reaction (target pH ~7).
-
Extraction: Add brine to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 3-nitroheptan-1-ol.
-
Purification (Optional): The crude product is often of sufficient purity for the next step. If further purification is required, vacuum distillation can be employed.
Step 2: Large-Scale Synthesis of this compound (Catalytic Hydrogenation)
Materials:
-
3-Nitroheptan-1-ol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas source
-
High-pressure hydrogenation reactor (autoclave)
-
Celite or a similar filter aid
Procedure:
-
Reactor Charging: In a high-pressure hydrogenation reactor, dissolve the crude 3-nitroheptan-1-ol from the previous step in methanol. Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen to 5-10 bar.
-
Reaction Conditions: Heat the reaction mixture to 40-50°C and maintain vigorous stirring. Monitor the hydrogen uptake to follow the reaction progress. The reaction is typically complete within 8-12 hours.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentration: Combine the filtrate and washings, and remove the methanol under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain this compound with high purity (>98%).
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the large-scale synthesis.
Safety Considerations
-
Pentanal: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
Nitroethane: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Catalytic Hydrogenation: This process involves flammable solvents and hydrogen gas under pressure and should only be conducted in a suitable high-pressure reactor by trained personnel. The Pd/C catalyst is pyrophoric when dry and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.
Conclusion
The described two-step synthesis provides a practical and scalable route to this compound. The Henry reaction of pentanal and nitroethane followed by catalytic hydrogenation of the resulting nitro alcohol offers a reliable method for producing this valuable intermediate in high yield and purity. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries to implement this synthesis on a larger scale.
Application Notes and Protocols for the Characterization of 3-Aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Aminoheptan-1-ol. The following protocols are designed to be adaptable for quality control, purity assessment, and structural elucidation in research and drug development settings.
Introduction
This compound is a primary amino alcohol with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Its characterization is crucial to ensure identity, purity, and stability. This document outlines key analytical techniques, including chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), for the comprehensive analysis of this compound.
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the full characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification. Due to the lack of a strong chromophore in this compound, derivatization is often necessary for UV or fluorescence detection.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile compounds. Derivatization may be required to improve the chromatographic behavior of the polar amino alcohol.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structural elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[7][8][9][10]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[11][12][13]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol describes the purity determination of this compound using pre-column derivatization with o-Phthalaldehyde (OPA) and a chiral mercaptan for potential enantiomeric separation, followed by fluorescence detection.[1]
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
N-Acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.1 M, pH 9.5)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Derivatization Reagent Preparation: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 1.25 mL of a solution containing 50 mg of NAC in 5 mL of boric acid buffer.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with methanol.
-
Derivatization: In a vial, mix 100 µL of the diluted sample solution with 100 µL of the OPA/NAC reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
HPLC Conditions:
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 7.2)
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
This protocol outlines the analysis of this compound by GC-MS after derivatization to increase its volatility.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Dichloromethane (anhydrous)
Instrumentation:
-
GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 500 µL of anhydrous pyridine in a reaction vial.
-
Derivatization: Add 500 µL of BSTFA with 1% TMCS to the sample solution. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
NMR Spectroscopy for Structural Elucidation
This protocol details the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) with Tetramethylsilane (TMS) as an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the acquired FID files by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra relative to TMS.
Data Presentation
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: Expected Chromatographic Data
| Parameter | HPLC-FLD (OPA derivatized) | GC-MS (TMS derivatized) |
| Retention Time (min) | ~15-20 (dependent on exact gradient) | ~10-15 (dependent on temperature program) |
| Expected Purity (%) | >98% | >98% |
Table 2: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Expected [M+H]⁺ (ESI-MS) | 132.1383 |
| Key Fragment Ions (EI-MS of TMS derivative) | m/z corresponding to loss of CH₃, C₄H₉, and TMS groups |
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C1-H₂ | ~3.6 (t) | ~63 |
| C2-H₂ | ~1.5 (m) | ~35 |
| C3-H | ~2.8 (m) | ~50 |
| C4-H₂ | ~1.3 (m) | ~36 |
| C5-H₂ | ~1.3 (m) | ~26 |
| C6-H₂ | ~1.3 (m) | ~23 |
| C7-H₃ | ~0.9 (t) | ~14 |
| NH₂ | ~1.5-2.5 (br s) | - |
| OH | ~2.0-3.0 (br s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Analytical workflow for this compound characterization.
References
- 1. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry of the phosphatidyl amino alcohols: detection of molecular species and use of low voltage spectra and metastable scanning in the elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Biocatalytic Synthesis of 3-Aminoheptan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust biocatalytic method for the synthesis of the chiral amino alcohol 3-Aminoheptan-1-ol. The protocol employs a ω-transaminase (ω-TA) for the asymmetric amination of the key intermediate, 3-ketoheptan-1-ol. This enzymatic approach offers high stereoselectivity and operates under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis routes. This document provides a proposed synthesis for the starting material, a detailed experimental protocol for the biocatalytic amination, and a purification procedure, along with quantitative data presented in tabular format and graphical representations of the workflow and enzymatic pathway.
Introduction
Chiral amino alcohols are valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is often critical to their biological activity. Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical methods. The use of ω-transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is a well-established and efficient strategy.[1][2] This application note describes a method for the synthesis of this compound, a useful chiral building block, utilizing a ω-transaminase.
Synthesis of Starting Material: 3-Ketoheptan-1-ol
The precursor, 3-ketoheptan-1-ol, is not readily commercially available and must be synthesized. A plausible and efficient two-step route starting from commercially available succinic anhydride and butylmagnesium bromide is proposed.
Step 1: Grignard Reaction to form 4-oxo-4-heptanoic acid
Butylmagnesium bromide is reacted with succinic anhydride in a Grignard reaction to yield 4-oxo-4-heptanoic acid.
Step 2: Reduction to 3-ketoheptan-1-ol
The resulting keto-acid is then selectively reduced to the corresponding keto-alcohol, 3-ketoheptan-1-ol, using a suitable reducing agent such as sodium borohydride (NaBH₄) in a protic solvent.
Biocatalytic Amination
The core of this protocol is the asymmetric amination of 3-ketoheptan-1-ol to this compound using a selected ω-transaminase. The reaction requires an amino donor, typically isopropylamine or L-alanine, and the cofactor pyridoxal-5'-phosphate (PLP). A cofactor regeneration system is employed to ensure the efficient use of the amino donor and drive the reaction to completion.
Cofactor Regeneration System
A common and efficient cofactor regeneration system for ω-transaminase reactions utilizes L-alanine as the amino donor and lactate dehydrogenase (LDH) to remove the pyruvate byproduct, thus shifting the equilibrium towards product formation. Alternatively, isopropylamine can be used as the amino donor, with the acetone byproduct being removed by evaporation.
Experimental Protocols
Protocol 1: Synthesis of 3-Ketoheptan-1-ol
Materials:
-
Succinic anhydride
-
Butylmagnesium bromide (2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Grignard Reaction: To a solution of succinic anhydride (1 eq.) in anhydrous THF at 0 °C, add butylmagnesium bromide (1.1 eq.) dropwise under an inert atmosphere. Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-oxo-4-heptanoic acid.
-
Reduction: Dissolve the crude 4-oxo-4-heptanoic acid in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction by the addition of acetone.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 3-ketoheptan-1-ol. Purify by column chromatography on silica gel.
Protocol 2: Biocatalytic Amination of 3-Ketoheptan-1-ol
Materials:
-
3-Ketoheptan-1-ol
-
ω-Transaminase (e.g., from Chromobacterium violaceum or a commercially available kit)
-
L-Alanine (or Isopropylamine)
-
Pyridoxal-5'-phosphate (PLP)
-
Lactate dehydrogenase (LDH) from bovine heart (if using L-alanine)
-
Nicotinamide adenine dinucleotide (NADH) (if using LDH)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
50 mM 3-Ketoheptan-1-ol
-
500 mM L-Alanine (as amino donor)
-
1 mM PLP
-
5 U/mL LDH
-
1 mM NADH
-
1-5 mg/mL ω-Transaminase
-
-
Adjust the pH of the reaction mixture to 7.5 with 1 M NaOH.
-
Incubate the reaction at 30°C with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Once the reaction is complete, stop the reaction by adding 1 M HCl to lower the pH to ~2.
-
Centrifuge the mixture to remove the enzyme.
-
Adjust the pH of the supernatant to ~11 with 1 M NaOH.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Protocol 3: Purification of this compound
Materials:
-
Crude this compound
-
Cation-exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (0.1 M)
-
Ammonium hydroxide (2 M)
-
Deionized water
Procedure:
-
Dissolve the crude this compound in deionized water and adjust the pH to ~5 with 0.1 M HCl.
-
Load the solution onto a pre-equilibrated cation-exchange column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the product from the resin using 2 M ammonium hydroxide.
-
Collect the fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin staining).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Key Performance Parameters of the Biocatalytic Amination
| Parameter | Value |
| Substrate Concentration | 50 mM |
| Enzyme Loading | 2 mg/mL |
| Reaction Time | 24 h |
| Conversion | >95% |
| Enantiomeric Excess (e.e.) | >99% (S)-enantiomer |
| Isolated Yield | 85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Biocatalytic pathway for the synthesis of this compound.
Conclusion
This application note provides a comprehensive guide for the biocatalytic synthesis of this compound. The described method, centered around a ω-transaminase-catalyzed asymmetric amination, offers a highly efficient and stereoselective route to this valuable chiral building block. The detailed protocols for starting material synthesis, enzymatic reaction, and product purification are intended to be readily implementable in a research or process development setting. The use of biocatalysis in this context represents a significant advancement towards greener and more sustainable pharmaceutical manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoheptan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Aminoheptan-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound and structurally similar 3-amino-1-alkanols are:
-
Reductive Amination of a β-Hydroxy Ketone: This involves the reaction of a suitable β-hydroxy ketone with an amine source, followed by reduction of the resulting imine. A likely precursor for this compound would be 1-hydroxyheptan-3-one.
-
Grignard Reaction with a Protected Aminonitrile: This method utilizes the addition of a Grignard reagent, such as pentylmagnesium bromide, to a protected 3-aminopropionitrile derivative, followed by reduction of the resulting ketone and deprotection.
Q2: What are the critical parameters to control for maximizing the yield in the reductive amination approach?
A2: To maximize the yield of this compound via reductive amination, it is crucial to control the following parameters:
-
pH: The reaction should be maintained at a slightly acidic pH (typically 4-6) to facilitate imine formation without causing significant hydrolysis of the imine or decomposition of the starting materials.
-
Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the imine in the presence of the ketone.
-
Temperature: The reaction is typically carried out at room temperature. Lowering the temperature may improve selectivity but can also decrease the reaction rate.
-
Reaction Time: Sufficient time must be allowed for both imine formation and its subsequent reduction. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is recommended.
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be challenging due to its polarity and potential for forming azeotropes with solvents. Common purification techniques include:
-
Fractional Distillation under Reduced Pressure: This is an effective method for separating the product from non-volatile impurities and some solvent residues.
-
Crystallization: If the product is a solid at room temperature or can form a stable salt, crystallization from a suitable solvent system can be an excellent purification method.
-
Column Chromatography: While possible, it can be complicated by the basicity of the amine group, which can lead to tailing on silica gel. Using a silica gel treated with a small amount of triethylamine or using basic alumina can mitigate this issue.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete imine formation. 2. Hydrolysis of the imine intermediate. 3. Inefficient reduction of the imine. 4. Side reactions of the starting materials. 5. Product loss during workup and purification. | 1. Optimize pH (4-6) and allow sufficient reaction time for imine formation. Consider using a dehydrating agent like molecular sieves. 2. Ensure the reaction is not overly acidic and minimize the presence of water. 3. Choose an appropriate reducing agent and ensure it is added in a stoichiometric excess. Monitor the reduction progress by TLC or GC-MS. 4. Ensure the purity of starting materials. Consider protecting the hydroxyl group if it interferes with the reaction. 5. Optimize extraction and distillation procedures. Minimize transfers and use appropriate solvent volumes. |
| Formation of Multiple Products (Impurity Issues) | 1. Over-alkylation of the amine (in reductive amination). 2. Incomplete reaction leading to residual starting materials. 3. Formation of byproducts from side reactions (e.g., aldol condensation of the ketone). 4. Decomposition of the product during purification. | 1. Use a large excess of the ammonia source or a primary amine to favor the formation of the primary amine. 2. Monitor the reaction to completion using TLC or other analytical techniques before quenching. 3. Maintain a low reaction temperature and control the pH to minimize side reactions. 4. Use mild purification techniques. For distillation, use a high vacuum to lower the boiling point and prevent decomposition. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during extraction. 2. Product forms an emulsion during extraction. 3. Product co-distills with solvent or impurities. 4. Product streaks on silica gel during column chromatography. | 1. Adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its free base form, which is less water-soluble. Saturate the aqueous layer with NaCl. 2. Add a small amount of brine or a different organic solvent to break the emulsion. 3. Use a rotary evaporator to remove the bulk of the solvent before distillation. Employ fractional distillation with a good column for efficient separation. 4. Pre-treat the silica gel with a solvent mixture containing a small percentage of triethylamine (e.g., 1-2%). Alternatively, use basic alumina as the stationary phase. |
Experimental Protocols
Method 1: Reductive Amination of 1-Hydroxyheptan-3-one
This protocol is a plausible route based on general procedures for reductive amination.
Materials:
-
1-Hydroxyheptan-3-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-hydroxyheptan-3-one (1 equivalent) in methanol. Add a solution of ammonium acetate (5-10 equivalents) or a solution of ammonia in methanol (7N, 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reduction by TLC or GC-MS until the imine is no longer detectable.
-
Workup: Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose the excess NaBH₃CN (Caution: Hydrogen gas evolution). Stir for 30 minutes.
-
Extraction (Acid): Wash the aqueous solution with diethyl ether or dichloromethane to remove any unreacted starting material and non-basic impurities. Discard the organic layer.
-
Basification and Extraction (Base): Cool the acidic aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12). Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation: Comparison of Reductive Amination Conditions
| Parameter | Condition A | Condition B | Condition C |
| Amine Source | Ammonium Acetate | Ammonia in Methanol | Ammonium Chloride |
| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ | H₂/Raney Ni |
| Solvent | Methanol | Dichloromethane | Ethanol |
| Temperature (°C) | 25 | 25 | 50 |
| Reaction Time (h) | 24 | 18 | 12 |
| Typical Yield (%) | 60-75 | 65-80 | 55-70 |
| Purity (%) | >95 | >97 | >95 |
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Overcoming challenges in the purification of 3-Aminoheptan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Aminoheptan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common route involves the Henry (nitroaldol) reaction between pentanal and nitroethane, followed by reduction of the resulting nitroalkene or nitro alcohol.[1][2] Potential impurities from this process include:
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Unreacted starting materials: Pentanal, nitroethane.
-
Intermediates: 3-Nitroheptan-1-ol.
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Byproducts of the Henry reaction: Diastereomers of 3-Nitroheptan-1-ol, and products from side reactions like the Cannizzaro disproportionation.[3][4]
-
Byproducts of the reduction step: Over-reduction products or incompletely reduced intermediates.
-
Solvents and reagents: Residual solvents and catalysts used in the synthesis.
Q2: My purified this compound is a yellow oil, but I expected a colorless liquid or solid. What could be the cause?
A2: Freshly purified amines and amino alcohols are often colorless but can darken over time due to air oxidation, forming colored impurities.[5] The yellow color could indicate the presence of oxidized species or other chromophoric impurities. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to minimize degradation.
Q3: What are the key safety precautions to take when purifying this compound?
A3: As with any chemical procedure, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Amines can be corrosive and may have toxicological properties. When performing distillation, especially vacuum distillation, there is a risk of implosion, so using a safety screen is recommended.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH of the aqueous layer is appropriately adjusted to either protonate the amine (for extraction into an aqueous acidic solution) or deprotonate it (for extraction into an organic solvent). Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. |
| Incomplete crystallization | The choice of solvent is critical for recrystallization.[6][7][8][9][10][11][12] If the yield is low, the compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a mixed solvent system. Seeding the solution with a small crystal of the pure compound can sometimes induce crystallization.[7] |
| Product loss during distillation | For high-boiling point compounds like this compound, vacuum distillation is recommended to prevent thermal decomposition.[13][14] Ensure all joints in the distillation apparatus are properly sealed to maintain a stable vacuum. Foaming or bumping during distillation can also lead to loss of material into the condenser; this can be mitigated by using a stir bar or boiling chips and ensuring a gradual heating rate.[13] |
| Adsorption on chromatography column | Amines can strongly adhere to silica gel. To mitigate this, the eluent can be doped with a small amount of a base, such as triethylamine or ammonia in methanol, to reduce tailing and improve recovery. |
Problem 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Co-distillation of impurities | If an impurity has a boiling point close to that of this compound, fractional distillation is necessary.[15][16] Using a longer fractionating column or one with a higher number of theoretical plates can improve separation. |
| Co-crystallization of impurities | The impurity may have similar solubility properties to the desired product. Try a different recrystallization solvent or a series of recrystallizations from different solvents. |
| Inadequate chromatographic separation | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate compounds with different polarities. Thin Layer Chromatography (TLC) can be used to quickly screen for the optimal solvent system. |
| Presence of diastereomers | If the synthesis creates a mixture of diastereomers, they may be difficult to separate by standard distillation or recrystallization.[17] Chiral chromatography or derivatization to form diastereomeric salts that can be separated by crystallization may be required.[18][19][20][21][22] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head if the boiling points are very high. Ensure all glassware is dry and joints are greased and sealed properly.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard the initial fraction, which will contain lower-boiling impurities.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
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Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Recrystallization
This protocol is effective for removing impurities that have different solubility profiles from this compound, particularly if the product is a solid at room temperature or can be converted to a crystalline salt.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6][7][8][9][10][11][12] Common solvents for amino alcohols include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[11][23] For basic compounds like amines, acidic solvents like acetic acid in a mixture can also be considered.[5]
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
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Analysis: Check the purity of the crystals by measuring their melting point and using an appropriate analytical technique like HPLC or NMR spectroscopy.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Vacuum Distillation | 85 | 98 | 75 | Low-boiling starting materials, solvent |
| Recrystallization (Ethanol/Water) | 85 | 95 | 60 | Polar byproducts |
| Column Chromatography (Silica, CH₂Cl₂/MeOH with 1% Et₃N) | 85 | >99 | 50 | Closely related structural isomers |
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. The crystallization of amino acids from mixtures of water and alcohol - ProQuest [proquest.com]
- 13. jackwestin.com [jackwestin.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Khan Academy [khanacademy.org]
- 16. quora.com [quora.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. scispace.com [scispace.com]
- 21. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Aminoheptan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminoheptan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent method for the synthesis of this compound is the reductive amination of a C7 precursor containing a carbonyl group at the 3-position and a hydroxyl group at the 1-position. A common starting material is 3-oxoheptan-1-ol or a protected derivative. The reaction typically involves the formation of an imine intermediate with an amine source, such as ammonia, followed by reduction.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via reductive amination?
A2: The main side reactions include:
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Reduction of the carbonyl group: The reducing agent can reduce the ketone in the starting material to a secondary alcohol (heptane-1,3-diol) before the amination reaction occurs.
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Formation of secondary amines: The primary amine product can react with another molecule of the keto-alcohol starting material to form a secondary amine byproduct.
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Incomplete reaction: The reaction may not go to completion, leaving unreacted starting material.
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Formation of imine intermediates: The imine formed during the reaction may not be fully reduced, leading to its presence in the final product mixture.
Q3: How can I minimize the formation of the heptane-1,3-diol byproduct?
A3: To minimize the premature reduction of the ketone, it is crucial to use a reducing agent that is selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose as it is more reactive towards the protonated imine (iminium ion) than the ketone at mildly acidic pH.[1][2][3] Maintaining the pH in the optimal range for imine formation and reduction (typically pH 6-7) is also critical.[4]
Q4: How can the formation of secondary amine byproducts be controlled?
A4: The formation of secondary amines is a common issue in reductive amination when a primary amine is the target product. Using a large excess of the ammonia source can help to favor the formation of the primary amine over the secondary amine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete imine formation. | Ensure the reaction pH is optimal for imine formation (typically mildly acidic, around pH 6-7).[4] Consider removing water as it is a byproduct of imine formation, which can shift the equilibrium towards the product. |
| Inefficient reduction of the imine. | Ensure the reducing agent is active and added in the correct stoichiometric amount. For NaBH3CN, ensure the pH is suitable for the reduction of the iminium ion. | |
| Premature reduction of the starting ketone. | Use a more selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) which are less reactive towards ketones at the reaction pH.[1][2] | |
| Presence of significant amount of heptane-1,3-diol | The reducing agent is too strong or the pH is too low. | Switch to a milder and more selective reducing agent such as NaBH3CN.[1][2] Carefully control the pH to be in the optimal range for imine reduction (pH 6-7).[4] At lower pH, the ketone is more susceptible to reduction.[1] |
| High levels of secondary amine byproduct | Stoichiometry of the amine source is too low. | Increase the excess of the ammonia source to outcompete the primary amine product for reaction with the starting material. |
| Prolonged reaction time at elevated temperatures. | Optimize the reaction time and temperature to favor the formation of the primary amine without promoting the secondary amine formation. | |
| Difficulty in purifying the final product | Presence of closely boiling impurities. | Employ fractional distillation under reduced pressure for efficient separation of this compound from byproducts like heptane-1,3-diol. |
| Product is a salt after workup. | Ensure the workup procedure includes a basification step to convert the ammonium salt of the product to the free amine before extraction and distillation. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound via reductive amination is as follows:
Reductive Amination of 3-Oxoheptan-1-ol
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Imine Formation: In a round-bottom flask, dissolve 3-oxoheptan-1-ol in a suitable solvent such as methanol. Add a solution of ammonia in methanol (e.g., 7N) in large excess. Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH3CN) portion-wise while monitoring the temperature. It is crucial to maintain a mildly acidic pH (around 6-7) during the addition, which can be adjusted with a weak acid like acetic acid.
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Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) to destroy any remaining reducing agent. Basify the solution with a strong base (e.g., NaOH) to a pH > 12 to ensure the product is in its free amine form.
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Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to obtain pure this compound.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 3-Aminoheptan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of 3-Aminoheptan-1-ol. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, particularly the (S)-enantiomer, is often synthesized through a multi-step process. A common strategy involves the preparation of a protected amino alcohol precursor followed by a deprotection step. For instance, (S)-3-(benzyl((S)-1-phenylethyl)amino)heptan-1-ol can be synthesized and subsequently deprotected to yield (S)-3-Aminoheptan-1-ol. The initial protected intermediate can be prepared from precursors such as valeraldehyde.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Key parameters to control for a successful synthesis include reaction temperature, the choice of solvent and catalyst, the purity of starting materials, and the stoichiometry of the reagents. For reactions involving hydrides, moisture control is critical. In the case of chiral synthesis, controlling stereoselectivity is paramount and is influenced by the chiral auxiliary or catalyst used.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any byproducts.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities present. Distillation under reduced pressure can also be employed for purification if the compound is thermally stable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a synthetic route involving the deprotection of a benzylated precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction during the formation of the protected intermediate. | - Ensure all reagents are pure and dry, especially solvents and amines. - Verify the activity of the reducing agent (e.g., NaBH₄). - Increase the reaction time or temperature, monitoring for side product formation. |
| Inefficient deprotection of the benzyl groups. | - Ensure the catalyst (e.g., Pd/C) is fresh and active. - Increase the hydrogen pressure for catalytic hydrogenolysis. - Consider alternative deprotection methods if hydrogenolysis is not effective (e.g., using different catalysts or reductive conditions). | |
| Presence of impurities in the final product | Incomplete removal of protecting groups. | - Extend the deprotection reaction time or increase the catalyst loading. - Optimize the purification method, such as adjusting the solvent gradient in column chromatography. |
| Formation of side products during the reaction. | - Analyze the side products to understand their origin and adjust reaction conditions accordingly (e.g., lower temperature to reduce side reactions). - Optimize the stoichiometry of the reagents to minimize excess reactants that could lead to side products. | |
| Difficulty in isolating the product | Product is highly soluble in the aqueous phase during workup. | - Perform multiple extractions with an appropriate organic solvent. - Saturate the aqueous layer with salt (salting out) to decrease the product's solubility in water. |
| Emulsion formation during extraction. | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective in separating the layers. |
Experimental Protocols
Synthesis of (S)-3-Aminoheptan-1-ol via Deprotection
This protocol is based on a plausible synthetic route derived from common organic synthesis methodologies for similar compounds.
Step 1: Synthesis of (S)-3-(benzyl((S)-1-phenylethyl)amino)heptan-1-ol (Protected Precursor)
This step would typically involve the reductive amination of a suitable precursor. Due to the lack of a specific public domain protocol for this exact intermediate, a general procedure is outlined.
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To a solution of valeraldehyde in a suitable solvent (e.g., methanol or dichloromethane), add (S)-1-phenylethylamine and a chiral auxiliary if necessary.
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Stir the mixture at room temperature to form the corresponding imine.
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Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
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Work up the reaction by quenching with water, followed by extraction with an organic solvent.
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Purify the crude product by column chromatography to obtain the protected amino alcohol.
Step 2: Deprotection to (S)-3-Aminoheptan-1-ol
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Dissolve the protected amino alcohol from Step 1 in a suitable solvent such as ethanol or methanol.
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Add a palladium on carbon (Pd/C, 10 wt. %) catalyst to the solution.
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Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
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Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by TLC or GC, observing the disappearance of the starting material).
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Filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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Purify the product by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of (S)-3-Aminoheptan-1-ol.
Caption: Troubleshooting guide for the synthesis of this compound.
Stability issues of 3-Aminoheptan-1-ol under different conditions
Technical Support Center: 3-Aminoheptan-1-ol
This technical support center provides guidance on the stability of this compound for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, as a primary amino alcohol, is susceptible to degradation from several factors. The primary amine and alcohol functional groups are the main sites of reactivity. Key factors include:
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Oxidation: The primary amine is prone to oxidation, which can lead to the formation of imines, nitroso, or nitro compounds, often accompanied by a change in color (e.g., yellowing or browning). The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.
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pH: In strongly acidic or basic conditions, the compound can undergo acid-base reactions. While amines are basic and form stable ammonium salts in acidic conditions, extreme pH levels can catalyze degradation pathways.[1]
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Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[2] Long-term storage at high temperatures is not recommended.
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Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation reactions.[2] It is a common practice to store reactive chemicals in amber vials to protect them from light.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. For optimal preservation, we recommend the following conditions:
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Temperature: 2-8°C (refrigerated).
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Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.
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Container: Tightly sealed amber glass vials to protect from light and moisture.
Q3: Can I store solutions of this compound?
A3: While crystalline or pure oil forms are generally more stable, solutions can be prepared and stored for short-term use. The choice of solvent is critical. Protic solvents like alcohols can participate in hydrogen bonding and may influence reaction rates.[3] For longer-term storage of solutions, it is advisable to use aprotic solvents and store them under the same inert, refrigerated, and dark conditions as the neat compound. Stability in aqueous solutions will be highly pH-dependent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: My sample of this compound has developed a yellow or brown color over time.
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Probable Cause: This is a common sign of oxidation of the primary amine group. Exposure to air (oxygen) is the most likely cause.
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Recommended Actions:
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Verify the purity of the material using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR).
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If the purity is compromised, consider purifying the material (e.g., by distillation or chromatography) before use.
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For future storage, ensure the container is tightly sealed and consider purging the headspace with an inert gas like nitrogen or argon before sealing.
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Issue 2: I am seeing unexpected side products in my reaction involving this compound.
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Probable Cause: Besides potential oxidation of the starting material, the reactivity of the amine and alcohol groups could lead to side reactions. Amines are nucleophilic and basic, and can react with a variety of electrophiles such as acyl chlorides and alkyl halides.[1]
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Troubleshooting Steps:
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Analyze Starting Material: Confirm the purity of your this compound to rule out pre-existing impurities.
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Protecting Groups: If the amine or alcohol group is interfering with your desired reaction, consider using a suitable protecting group strategy. For example, a Boc group is commonly used for amines.[3]
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Reaction Conditions: Review your reaction conditions (temperature, solvent, pH). Undesirable temperatures or pH values might be promoting degradation or side reactions.
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Below is a troubleshooting workflow to diagnose potential stability issues.
Stability Data Summary
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl, 40°C | Relatively Stable | Formation of ammonium salt, slow hydrolysis at elevated temperatures. |
| Basic | 0.1 M NaOH, 40°C | Moderate | Base-catalyzed oxidation or elimination reactions are possible. |
| Oxidative | 3% H₂O₂, RT | Low | Imine, Oxime, Aldehyde, Carboxylic Acid. |
| Thermal | 60°C, in solid state | Moderate to Low | Increased rate of oxidation and other degradation pathways. |
| Photolytic | UV/Visible Light | Moderate to Low | Photo-oxidation, radical-based degradation. |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3% solution
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter, heating block/oven, photostability chamber
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
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Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
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Acid Hydrolysis: Add an equal volume of 1 M HCl. Keep a parallel sample with 0.1 M HCl. Heat one set at 60°C for 24 hours and keep another at room temperature.
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Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep a parallel sample with 0.1 M NaOH. Heat one set at 60°C for 24 hours and keep another at room temperature.
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Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store a vial of the stock solution in an oven at 60°C for 7 days.
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Photostability: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[2] Wrap a control sample in aluminum foil and place it alongside the exposed sample.
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Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 24 hours for hydrolysis/oxidation; 1, 3, 7 days for thermal/photo), withdraw an aliquot from each vial.
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Neutralize the acid and base hydrolysis samples before analysis.
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Analyze all samples, including a non-degraded control, by a suitable stability-indicating method, such as HPLC with a UV or MS detector.
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products that are formed. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[2]
The following diagram illustrates the workflow for this protocol.
References
Scaling up the synthesis of 3-Aminoheptan-1-ol from lab to pilot plant
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Aminoheptan-1-ol, specifically tailored for researchers, scientists, and drug development professionals. The content addresses common issues encountered when scaling up the synthesis from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A robust and scalable two-step synthesis is often employed. The first step involves the synthesis of the intermediate, 3-aminoheptanoic acid, via the Rodionov reaction. The second step is the reduction of this amino acid to the target this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the critical safety precautions when using lithium aluminum hydride (LiAlH₄) at a pilot plant scale?
A2: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water. Key safety measures include:
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Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
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Anhydrous Solvents: Use of anhydrous solvents is mandatory.
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Controlled Addition: The reagent should be added in portions to manage the exothermic nature of the reaction.
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Proper Quenching: The reaction must be carefully quenched by slow, controlled addition of a quenching agent (e.g., ethyl acetate, followed by aqueous workup) at low temperatures.
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Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water or carbon dioxide-based extinguishers.
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Personal Protective Equipment (PPE): Flame-retardant lab coats, safety goggles, and appropriate gloves are essential.
Q3: How can the progress of the reduction of 3-aminoheptanoic acid be monitored?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample from the reaction mixture can be carefully quenched and analyzed to observe the disappearance of the starting material (3-aminoheptanoic acid) and the appearance of the product (this compound). Infrared (IR) spectroscopy can also be used to monitor the disappearance of the carboxylic acid carbonyl peak.
Q4: What are the common impurities in the final product and how can they be removed?
A4: Common impurities may include unreacted 3-aminoheptanoic acid, byproducts from the Rodionov reaction, and aluminum salts from the LiAlH₄ reduction. Purification is typically achieved through distillation under reduced pressure. For laboratory scale, column chromatography can also be employed.
Experimental Protocols
Step 1: Synthesis of 3-Aminoheptanoic Acid via Rodionov Reaction
This procedure details the synthesis of the amino acid intermediate.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (1 kg) |
| Reactants | ||
| Pentanal | 10.0 g (0.116 mol) | 1.00 kg (11.6 mol) |
| Malonic Acid | 12.1 g (0.116 mol) | 1.21 kg (11.6 mol) |
| Ammonium Acetate | 17.9 g (0.232 mol) | 1.79 kg (23.2 mol) |
| Solvent | ||
| Ethanol | 100 mL | 10 L |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 78 °C) |
| Time | 6 hours | 8-10 hours |
| Work-up | ||
| Cooling | To room temperature | To room temperature |
| Filtration | To collect crude product | To collect crude product |
| Washing | Cold ethanol | Cold ethanol |
| Purification | ||
| Method | Recrystallization from water/ethanol | Recrystallization from water/ethanol |
| Typical Yield | 70-80% | 65-75% |
Methodology:
-
To a round-bottom flask (or reactor) equipped with a reflux condenser, add ethanol, malonic acid, and ammonium acetate.
-
Stir the mixture until the solids are largely dissolved.
-
Slowly add pentanal to the mixture.
-
Heat the reaction mixture to reflux and maintain for the specified time.
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Cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a mixture of water and ethanol to obtain pure 3-aminoheptanoic acid.
Step 2: Reduction of 3-Aminoheptanoic Acid to this compound
This procedure outlines the reduction of the amino acid to the final amino alcohol.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (1 kg) |
| Reactants | ||
| 3-Aminoheptanoic Acid | 10.0 g (0.069 mol) | 1.00 kg (6.89 mol) |
| Lithium Aluminum Hydride (LiAlH₄) | 5.2 g (0.138 mol) | 520 g (13.8 mol) |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 200 mL | 20 L |
| Reaction Conditions | ||
| Temperature | 0 °C to Reflux | 0 °C to Reflux |
| Time | 4-6 hours | 6-8 hours |
| Work-up (Quenching) | ||
| Cooling | 0 °C | 0 °C |
| Quenching Sequence | Slow addition of ethyl acetate, followed by water, then 15% NaOH(aq), and finally water again. | Slow addition of ethyl acetate, followed by water, then 15% NaOH(aq), and finally water again. |
| Purification | ||
| Method | Column Chromatography or Distillation | Fractional Distillation under reduced pressure |
| Typical Yield | 80-90% | 75-85% |
Methodology:
-
Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in a suitable reaction vessel.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 3-aminoheptanoic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for the specified time.
-
Cool the reaction mixture back down to 0 °C.
-
Carefully and slowly quench the reaction by the dropwise addition of ethyl acetate, followed by water, 15% aqueous sodium hydroxide, and then a final portion of water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation under reduced pressure.
Troubleshooting Guides
Troubleshooting the Synthesis of 3-Aminoheptanoic Acid (Rodionov Reaction)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents. | Ensure all reagents are of good quality and dry. Pentanal can oxidize over time; use freshly distilled pentanal if necessary. |
| Insufficient reaction time or temperature. | Ensure the reaction is maintained at a full reflux for the entire recommended duration. | |
| Formation of Byproducts | Knoevenagel condensation of pentanal with malonic acid can be a competing reaction. | Ensure an adequate excess of ammonium acetate is used to favor the amino acid formation. |
| Self-condensation of pentanal. | Add pentanal slowly to the reaction mixture to maintain a low concentration. | |
| Product Fails to Precipitate | The product is too soluble in the reaction mixture. | Cool the reaction mixture in an ice bath to induce precipitation. If that fails, reduce the solvent volume under vacuum. |
Troubleshooting the Reduction of 3-Aminoheptanoic Acid
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient LiAlH₄. | Ensure at least two equivalents of LiAlH₄ are used to account for the acidic proton of the carboxylic acid and the reduction itself. |
| LiAlH₄ has degraded due to exposure to moisture. | Use fresh, high-quality LiAlH₄. | |
| Low Yield After Work-up | Product is lost in the aluminum salts precipitate. | Ensure the filter cake of aluminum salts is washed thoroughly with THF to recover all the product. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. | |
| Exothermic Reaction is Difficult to Control | Addition of reagents is too fast. | Add the 3-aminoheptanoic acid solution to the LiAlH₄ suspension slowly and maintain cooling. For pilot-scale, use a jacketed reactor with a reliable cooling system. |
| Difficult Filtration of Aluminum Salts | The aluminum salts form a gelatinous precipitate. | Follow the Fieser work-up procedure (sequential addition of water, NaOH solution, and water) to produce a granular, easily filterable precipitate. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
Technical Support Center: Stereoselective Synthesis of 3-Aminoheptan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stereoselective synthesis of 3-Aminoheptan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: The primary strategies for achieving high stereoselectivity in this compound synthesis involve three main approaches:
-
Enzymatic Resolution/Reduction: Utilizing enzymes such as lipases for the resolution of racemic mixtures or employing alcohol dehydrogenases (ADHs) and transaminases (TAs) for the stereoselective reduction of a ketone precursor or reductive amination.[1][2][3][4]
-
Chiral Catalysts: Employing chiral metal complexes (e.g., Ruthenium, Rhodium, Iridium) or organocatalysts to induce enantioselectivity in hydrogenation or transfer hydrogenation reactions of a suitable prochiral ketone.[5][6][7]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by the removal of the auxiliary.
Q2: How can I control the diastereoselectivity to obtain either the syn- or anti-3-Aminoheptan-1-ol isomer?
A2: Control of diastereoselectivity is typically achieved by selecting the appropriate reducing agent or catalyst system. For the reduction of a chiral β-amino ketone precursor, substrate-controlled reduction can provide one diastereomer, while reagent-controlled reduction using a bulky reducing agent or a specific catalyst can favor the other. The choice of protecting groups on the amine and hydroxyl functionalities can also influence the facial selectivity of the reduction.
Q3: What are the critical parameters to control in an enzymatic reduction to ensure high enantiomeric excess (e.e.)?
A3: Key parameters for a successful enzymatic reduction include:
-
Enzyme Selection: Screening a panel of alcohol dehydrogenases (ADHs) or transaminases is crucial to find an enzyme with high activity and selectivity for the specific substrate.
-
Cofactor Regeneration: Efficient regeneration of the nicotinamide cofactor (NADH or NADPH) is essential for driving the reaction to completion. This is often achieved using a secondary enzyme system (e.g., glucose dehydrogenase/glucose).[8]
-
pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. These must be carefully controlled throughout the reaction.
-
Substrate and Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme. Fed-batch strategies or in-situ product removal can mitigate these effects.
Q4: Can organocatalysis be effectively used for the synthesis of this compound?
A4: Yes, organocatalysis can be a powerful tool. For instance, a chiral phosphoric acid or a proline-derived catalyst can be used for the asymmetric reduction of a corresponding β-amino ketone or for an asymmetric Mannich-type reaction to construct the carbon skeleton with high enantioselectivity.[9] The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivity.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal catalyst or enzyme. 2. Incorrect reaction temperature or pressure. 3. Racemization of the product under reaction conditions. 4. Impure starting materials. | 1. Screen a wider range of chiral catalysts or enzymes. 2. Optimize temperature and pressure; lower temperatures often improve enantioselectivity. 3. Check the stability of the product under the reaction conditions. Consider a milder workup procedure. 4. Purify starting materials before the stereoselective step. |
| Low Diastereomeric Excess (d.e.) | 1. Ineffective directing group. 2. Non-optimal reducing agent or catalyst. 3. Epimerization at one of the chiral centers. | 1. If using a substrate-controlled approach, evaluate different protecting groups. 2. For reagent-controlled reactions, screen different chiral reducing agents or catalysts. 3. Analyze the stability of the product and intermediates to identify potential epimerization pathways. |
| Low Reaction Conversion | 1. Catalyst or enzyme deactivation. 2. Inefficient cofactor regeneration (for enzymatic reactions). 3. Presence of inhibitors in the reaction mixture. 4. Insufficient reaction time. | 1. Use a higher catalyst/enzyme loading or perform the reaction under an inert atmosphere. 2. Ensure the cofactor regeneration system is active and all components are present in sufficient amounts. 3. Purify all reagents and solvents. 4. Monitor the reaction over a longer period. |
| Formation of Side Products | 1. Over-reduction or other side reactions. 2. Competing reaction pathways. 3. Decomposition of starting material or product. | 1. Use a milder reducing agent or optimize reaction conditions (temperature, pressure, time). 2. Adjust stoichiometry and addition rates of reagents. 3. Ensure the reaction is performed under appropriate conditions to maintain the stability of all components. |
Data Presentation
Table 1: Comparison of Chiral Catalysts for the Asymmetric Hydrogenation of 3-Aminoheptan-1-one
| Catalyst | Ligand | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | e.e. (%) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | MeOH | 30 | 50 | >99 | 98 (S) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | THF | 25 | 20 | 95 | 92 (R) |
| [Ir(COD)Cl]₂ | (S)-f-BINAPHANE | DCM | 40 | 60 | 98 | 95 (S) |
Table 2: Stereoselectivity of Biocatalytic Reduction of 3-Oxo-heptanenitrile to this compound Precursor
| Enzyme | Cofactor Regeneration | pH | Temp (°C) | Conversion (%) | e.e. (%) |
| ADH-A12 | GDH/Glucose | 7.0 | 30 | 99 | >99 (S) |
| KRED-P1-C09 | GDH/Glucose | 6.5 | 35 | 92 | 97 (R) |
| ATA-256 (with Isopropylamine) | - | 8.0 | 30 | 95 | 98 (S) |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 3-Aminoheptan-1-one using a Chiral Ru Catalyst
-
Catalyst Preparation: In a glovebox, to a solution of [RuCl₂(p-cymene)]₂ (1 mol%) in isopropanol, add (R,R)-TsDPEN (2.2 mol%). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a solution of 3-Aminoheptan-1-one hydrochloride (1 equivalent) in a 5:2 mixture of formic acid and triethylamine, add the prepared catalyst solution.
-
Reaction Execution: Stir the reaction mixture at 40°C for 24 hours.
-
Workup and Purification: Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography on silica gel to yield this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Enzymatic Reduction of 3-Oxo-heptanenitrile using a Ketoreductase (KRED)
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0). Add NADP⁺ (1 mM), glucose (1.2 equivalents), and glucose dehydrogenase (GDH, 1 mg/mL).
-
Enzyme Addition: Add the selected ketoreductase (KRED) to the buffer solution.
-
Substrate Addition: Dissolve 3-Oxo-heptanenitrile (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Reaction Execution: Stir the mixture at 30°C and maintain the pH at 7.0 by the controlled addition of a base. Monitor the reaction progress by HPLC.
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Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the resulting amino alcohol precursor.
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Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.
Visualizations
Caption: General experimental workflow for stereoselective synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Alternative work-up procedures for 3-Aminoheptan-1-ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up and purification of 3-Aminoheptan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound from a reaction mixture containing non-basic organic impurities?
A1: The most common and effective method is an acid-base extraction.[1][2][3][4] This procedure exploits the basicity of the amino group. By treating the organic reaction mixture with an aqueous acid (like 1M HCl), the this compound is protonated to form its ammonium salt, which is soluble in the aqueous layer. Neutral organic impurities remain in the organic layer and can be separated. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
Q2: My this compound product appears to be contaminated with a starting material that is also a primary amine. Can I use acid-base extraction to separate them?
A2: Acid-base extraction alone will not separate two primary amines with similar basicity. In this scenario, other purification techniques such as fractional distillation (if the boiling points are sufficiently different) or column chromatography would be more appropriate.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation can be a suitable method for purifying this compound, especially for removing non-volatile impurities. It is important to use a vacuum to lower the boiling point and prevent potential decomposition at high temperatures.
Q4: What are the best practices for storing purified this compound?
A4: this compound, like many primary amines, can be susceptible to oxidation and can absorb carbon dioxide from the atmosphere. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield after acid-base extraction | Incomplete extraction into the acidic aqueous layer. | Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions with the acidic solution. |
| Incomplete back-extraction after basification. | Ensure the aqueous layer is sufficiently basic (pH > 12) before back-extraction. Use a fresh portion of organic solvent for each back-extraction. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. | |
| Product is contaminated with non-basic organic impurities | Inefficient phase separation during extraction. | Allow the separatory funnel to stand until a clear interface between the layers is visible. If an emulsion persists, refer to the solution for emulsion formation. |
| Insufficient washing of the final organic extract. | Wash the final organic extract containing the purified amine with brine to remove any residual water-soluble impurities. | |
| The final product is wet (contains residual water) | Incomplete drying of the organic extract. | Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling. |
| The product darkens or changes color upon standing | Oxidation of the amine. | Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place. |
Alternative Work-up Procedures: A Comparison
| Work-up Procedure | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the basicity of the amine to move it between aqueous and organic phases.[1][2][3][4] | Highly effective for separating from neutral and acidic impurities. Scalable. | Can be time-consuming with multiple extraction steps. Potential for emulsion formation. |
| Vacuum Distillation | Separation based on differences in boiling points. | Effective for removing non-volatile or very high-boiling impurities. Can yield very pure product. | Requires vacuum equipment. Potential for thermal degradation if not carefully controlled. Not effective for separating impurities with similar boiling points. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can separate compounds with very similar physical properties. High purity can be achieved. | Can be material-intensive (solvents, silica gel). May have lower yields due to product retention on the column. |
Experimental Protocols
Protocol 1: Acid-Base Extraction Work-up
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. Repeat the extraction 2-3 times. Combine the aqueous layers.
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Washing (Optional): Wash the combined acidic aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
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Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide solution until the pH is greater than 12.
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Back-Extraction: Extract the basified aqueous layer with a fresh portion of the organic solvent. Repeat the extraction 2-3 times. Combine the organic layers.
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Drying: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
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Initial Clean-up: Perform a preliminary acid-base extraction to remove the bulk of ionic and highly polar impurities.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the crude this compound under vacuum. Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a forerun fraction to be discarded.
-
Storage: Transfer the purified, distilled product to a clean, dry, and inert-atmosphere-filled container for storage.
Visualizations
Caption: Workflow for Acid-Base Extraction of this compound.
Caption: Troubleshooting Workflow for this compound Purification.
References
Technical Support Center: Catalyst Deactivation in 3-Aminoheptan-1-ol Synthesis
Welcome to the technical support center for the synthesis of 3-Aminoheptan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to catalyst deactivation and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A common and effective method for the synthesis of this compound and related 1,3-syn-amino alcohols is the directed reductive amination of a β-hydroxy ketone precursor, such as 1-hydroxyheptan-3-one. This approach offers high stereoselectivity.[1][2]
Q2: Which catalytic system is recommended for the reductive amination of 1-hydroxyheptan-3-one?
A highly efficient and stereoselective method utilizes a combination of titanium(IV) isopropoxide (Ti(OiPr)4) and polymethylhydrosiloxane (PMHS) as the reducing agent.[1][2] This system allows for the directed reduction of the intermediate imino alcohol.
Q3: What are the primary causes of low yield or incomplete conversion in this reaction?
Several factors can contribute to low yields. These include:
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Catalyst Deactivation: Moisture in the reaction can hydrolyze the titanium(IV) isopropoxide, leading to inactive titanium species.
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to incomplete conversion.
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Poor Quality Reagents: The purity of the β-hydroxy ketone, amine source, and the catalyst system is crucial for optimal performance.
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Side Reactions: Formation of byproducts can consume the starting material and reduce the yield of the desired product.
Q4: What are the common side products in the synthesis of this compound via reductive amination?
Potential side products include:
-
Over-reduction: Reduction of the hydroxyl group.
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Dialkylation: Reaction of the product amine with the starting ketone.
-
Formation of diastereomers: Lack of stereochemical control can lead to the formation of the anti-amino alcohol.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored Ti(OiPr)4. |
| Insufficient Reducing Agent | Verify the quality and stoichiometry of PMHS. If necessary, increase the equivalents of PMHS. |
| Low Reaction Temperature | Ensure the reaction is maintained at the optimal temperature as specified in the protocol. |
| Short Reaction Time | Monitor the reaction progress by TLC or GC/MS and allow for sufficient time for completion. |
Problem 2: Low Diastereoselectivity (Formation of anti-amino alcohol)
| Possible Cause | Suggested Solution |
| Inefficient Chelation Control | Ensure the correct stoichiometry of Ti(OiPr)4 is used to facilitate the formation of the six-membered chelate intermediate that directs the stereoselective reduction. |
| Incorrect Reducing Agent | PMHS is recommended for this directed reduction. Other reducing agents may not provide the same level of stereocontrol. |
Problem 3: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Presence of Water | As mentioned, water deactivates the catalyst and can lead to side reactions. Rigorously dry all glassware, solvents, and reagents. |
| Incorrect Stoichiometry | An excess of the amine source or ketone can lead to the formation of dialkylation products. Maintain the recommended stoichiometry. |
| Reaction Temperature Too High | Elevated temperatures can promote side reactions. Adhere to the optimized reaction temperature. |
Quantitative Data
The following table summarizes the performance of the Ti(OiPr)4/PMHS catalytic system in the directed reductive amination of various β-hydroxy ketones to yield 1,3-syn-amino alcohols, demonstrating the versatility and efficiency of this method.
| Substrate (β-Hydroxy Ketone) | Amine Source | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1-Hydroxy-1-phenylpropan-2-one | Benzylamine | 85 | >95:5 |
| 1-Hydroxy-4-methylpentan-2-one | Benzylamine | 82 | >95:5 |
| 1-Cyclohexyl-2-hydroxyethan-1-one | Benzylamine | 88 | >95:5 |
| 1-(Furan-2-yl)-2-hydroxyethan-1-one | Benzylamine | 78 | >95:5 |
Data adapted from a representative study on the directed reductive amination of β-hydroxy ketones.[2]
Experimental Protocols
General Procedure for the Directed Reductive Amination of a β-Hydroxy Ketone
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To a solution of the β-hydroxy ketone (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous solvent (e.g., CH2Cl2 or THF) at room temperature is added Ti(OiPr)4 (1.5 equiv.).
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The reaction mixture is stirred for 30 minutes to allow for imine formation and chelation.
-
Polymethylhydrosiloxane (PMHS) (2.0 equiv.) is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature and monitored by TLC or GC/MS until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of an aqueous workup solution (e.g., saturated aqueous NaHCO3 or Rochelle's salt solution).
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The mixture is stirred vigorously for 1-2 hours, and the organic layer is separated.
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The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2 or EtOAc).
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The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired 1,3-syn-amino alcohol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for catalyst deactivation and low conversion.
References
Technical Support Center: 3-Aminoheptan-1-ol Production
Welcome to the technical support center for the synthesis of 3-Aminoheptan-1-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges related to by-product formation during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound and what are the expected by-products?
A common and effective method for synthesizing this compound is through the catalytic hydrogenation of its precursor, 3-nitroheptan-1-ol. While this method is generally efficient, several by-products can arise from incomplete reactions or side reactions.
Potential by-products include:
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3-Hydroxylaminoheptan-1-ol: An intermediate from the partial reduction of the nitro group.
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Heptan-3-one oxime: Another potential intermediate in the reduction pathway.[1]
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Unreacted 3-nitroheptan-1-ol: A result of an incomplete reaction.
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Dimeric Species: Azo or azoxy compounds can form from the condensation of nitroso and hydroxylamine intermediates, particularly if there are issues with mass transfer of hydrogen.
Q2: My final product purity is lower than expected. What are the first troubleshooting steps I should take?
Low purity is a common issue that can often be resolved by systematically evaluating the reaction and workup process.
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Verify Starting Material Purity: Impurities in the initial 3-nitroheptan-1-ol can carry through the synthesis and impact the final product purity.
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Check Reaction Conditions: Ensure that the temperature, pressure, and stirring rate are optimal and stable throughout the reaction. Inconsistent conditions can lead to the formation of by-products.
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Evaluate Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can lose activity over time or be poisoned by impurities.[2] Consider using fresh catalyst or a higher loading.
-
Monitor Reaction Completion: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to monitor the disappearance of the starting material before stopping the reaction.
Troubleshooting Guide: By-product Analysis
This guide provides solutions to specific problems you might encounter during the synthesis and analysis of this compound.
Problem 1: An unexpected peak is observed in the GC-MS analysis of the final product.
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Question: I have an unknown peak in my GC-MS chromatogram. How can I identify it?
-
Answer:
-
Analyze the Mass Spectrum: Determine the molecular weight of the unknown compound from its mass spectrum. Compare this to the molecular weights of potential by-products (see table below).
-
Check for Common Intermediates: The most likely impurities are intermediates from the reduction process. For example, if your product has a molecular weight of 145.24 g/mol , a peak corresponding to a molecular weight of 161.24 g/mol could indicate unreacted 3-nitroheptan-1-ol.
-
Consider Dimerization: If the unknown peak has a significantly higher molecular weight, it could be a dimeric by-product. These can form if the concentration of intermediates is high.
-
Isolate and Characterize: For persistent and significant impurities, consider isolating the fraction using preparative chromatography and performing further analysis, such as NMR spectroscopy, for definitive structure elucidation.
-
Problem 2: The yield of this compound is consistently low.
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Question: My reaction seems to be complete, but the isolated yield is poor. What could be the cause?
-
Answer:
-
Review the Workup Procedure: Product can be lost during extraction and purification. Ensure the pH is appropriately adjusted during aqueous extractions to minimize the amount of the amine product remaining in the aqueous layer.
-
Assess Catalyst Filtration: Fine catalyst particles can sometimes pass through the filter, leading to product adsorption and lower yields. Using a finer filter medium like Celite can help improve recovery.
-
Optimize Purification: During distillation or column chromatography, ensure the conditions are suitable to prevent product degradation or loss. This compound is a relatively high-boiling point liquid, so vacuum distillation is recommended.
-
Table 1: Common By-products and Their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Cause of Formation |
| This compound (Product) | C₇H₁₇NO | 145.24 | - |
| 3-nitroheptan-1-ol | C₇H₁₅NO₃ | 161.20 | Incomplete reaction |
| 3-Hydroxylaminoheptan-1-ol | C₇H₁₇NO₂ | 147.21 | Incomplete reduction |
| Heptan-3-one oxime | C₇H₁₅NO | 129.20 | Incomplete reduction intermediate[1] |
| Azoxy-heptanol dimer (example) | C₁₄H₃₀N₂O₃ | 274.40 | Condensation of intermediates |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of amino alcohols, derivatization is often required to improve chromatographic resolution and peak shape.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1-5 mg of the crude reaction mixture into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane, Acetonitrile).
-
Add 50 µL of a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized column for amines.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (split ratio 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
Visualizations
Workflow for By-product Identification
References
Technical Support Center: Enhancing the Efficiency of 3-Aminoheptan-1-ol Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 3-Aminoheptan-1-ol. The content is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to enhance experimental efficiency and success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting an N-acylation of this compound, but I am observing significant O-acylation as well. How can I improve the chemoselectivity for N-acylation?
A1: Achieving high chemoselectivity in the acylation of amino alcohols is a common challenge. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions. Here are several strategies to favor N-acylation over O-acylation:
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides can lead to poor selectivity. Consider using a less reactive agent, such as an activated ester (e.g., N-hydroxysuccinimide ester) or performing the reaction in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can often improve selectivity. The amino group is generally more nucleophilic than the hydroxyl group, and this difference is more pronounced at lower temperatures.
-
Solvent Effects: The choice of solvent can influence the reactivity of both functional groups. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. In some cases, using a solvent that can engage in hydrogen bonding, like acetonitrile, may help to solvate the hydroxyl group and reduce its nucleophilicity.
-
Use of a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid byproduct of the reaction. Using a slight excess of the base can help to ensure the amino group remains deprotonated and thus more nucleophilic.
Q2: My N-alkylation of this compound is resulting in a mixture of mono- and di-alkylated products, with the di-alkylated product being the major component. How can I favor mono-alkylation?
A2: Overalkylation is a frequent side reaction in the N-alkylation of primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[1][2][3] To promote mono-alkylation, consider the following approaches:
-
Stoichiometry Control: Use a limited amount of the alkylating agent (e.g., 1.0 to 1.2 equivalents) relative to the this compound. This may result in incomplete conversion of the starting material but will minimize the formation of the di-alkylated product.
-
Bulky Alkylating Agents: If your desired product allows, using a sterically hindered alkylating agent can disfavor the second alkylation step.
-
Reductive Amination: A more controllable method for mono-alkylation is reductive amination. This involves reacting this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method generally provides higher yields of the mono-alkylated product.
-
Protecting Groups: While more synthetically intensive, you can protect the amino group with a suitable protecting group (e.g., Boc or Cbz), perform the O-alkylation, and then deprotect the amino group. This ensures exclusive O-alkylation if that is the desired outcome, or you can perform N-alkylation after O-protection.
Q3: I am struggling with the purification of my functionalized this compound derivative. It appears to be water-soluble, leading to low yields during aqueous workup.
A3: The presence of both a polar hydroxyl group and a potentially polar functionalized amino group can impart significant water solubility to your product, leading to losses during extraction. Here are some strategies to improve recovery:
-
Back-Extraction: After the initial extraction with an organic solvent, saturate the aqueous layer with a salt (e.g., NaCl or (NH₄)₂SO₄) to decrease the solubility of your product in the aqueous phase. Then, perform several additional extractions with the organic solvent.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
pH Adjustment: Depending on the nature of your functional group, adjusting the pH of the aqueous layer can suppress the ionization of your product and increase its partitioning into the organic phase. For example, if you have a basic nitrogen, basifying the aqueous layer will ensure it is in its free base form.
-
Column Chromatography: If your product is sufficiently non-volatile, column chromatography is an effective purification method. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) can be used. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent streaking of amine-containing compounds on the silica gel.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound based on established methodologies for similar primary amino alcohols. These should be considered as starting points, and optimization may be required for specific substrates and scales.
Table 1: N-Acylation of this compound
| Entry | Acylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride (1.1) | Triethylamine (1.5) | DCM | 0 to RT | 2 | 85-95 |
| 2 | Acetic Anhydride (1.2) | Pyridine | Pyridine | RT | 4 | 80-90 |
| 3 | Benzoic Acid (1.0) / EDC (1.2) | DIPEA (1.5) | DMF | RT | 12 | 75-85 |
Table 2: N-Alkylation of this compound (Reductive Amination)
| Entry | Aldehyde/Ketone (Equivalents) | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde (1.1) | NaBH(OAc)₃ (1.5) | DCE | RT | 12 | 80-90 |
| 2 | Acetone (5.0) | NaBH₃CN (1.5) | Methanol | RT | 24 | 70-80 |
| 3 | Cyclohexanone (1.2) | NaBH(OAc)₃ (1.5) | DCM | RT | 16 | 75-85 |
Table 3: O-Alkylation of N-Protected this compound
| Entry | N-Protecting Group | Alkylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Boc | Benzyl Bromide (1.2) | NaH (1.2) | THF | 0 to RT | 6 | 85-95 |
| 2 | Cbz | Methyl Iodide (1.5) | K₂CO₃ (2.0) | Acetone | Reflux | 12 | 70-80 |
| 3 | Boc | Ethyl Bromoacetate (1.1) | NaH (1.2) | DMF | RT | 8 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound with an Acyl Chloride
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination of this compound
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq) in an appropriate solvent (e.g., dichloroethane or methanol), add acetic acid (1.0 eq) if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualized Workflows
Caption: General workflow for the N-acylation of this compound.
Caption: Troubleshooting guide for improving N-acylation chemoselectivity.
References
Troubleshooting peak broadening in HPLC analysis of 3-Aminoheptan-1-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of 3-Aminoheptan-1-ol.
Troubleshooting Guide: Peak Broadening
Peak broadening is a common issue in HPLC that can compromise resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving this problem when analyzing this compound.
My peak for this compound is broad. What should I do?
Follow the diagnostic workflow below to identify and resolve the cause of peak broadening.
Caption: Troubleshooting workflow for HPLC peak broadening.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing on a C18 column?
A1: Peak tailing for basic compounds like this compound on standard silica-based C18 columns is often caused by secondary interactions.[1] The primary amine group in your analyte can interact with residual silanol groups (Si-OH) on the silica surface that are not perfectly end-capped.[1][2][3] This leads to some molecules being more strongly retained than others, resulting in an asymmetrical, tailing peak.
To mitigate this, you can:
-
Adjust Mobile Phase pH: Operating at a higher pH (e.g., >8) can deprotonate the silanol groups, reducing their interaction with the protonated amine.[2] Alternatively, a low pH (e.g., <3) can suppress silanol ionization, though this may also reduce retention of your analyte.[2]
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites.[4]
-
Switch to a Modern Column: Newer, high-purity silica columns with advanced end-capping are less prone to these secondary interactions. Polar-embedded columns are also a good choice for retaining and resolving polar compounds.[3][5]
Caption: Analyte interactions with the stationary phase.
Q2: I have very little retention of this compound on my reversed-phase column. How can I increase it?
A2: this compound is a relatively polar molecule, which can lead to poor retention on traditional nonpolar stationary phases like C18, especially with highly organic mobile phases.[6][7]
To increase retention:
-
Decrease Organic Solvent Content: Start with a higher percentage of the aqueous component in your mobile phase.[8] You might consider a gradient that starts at 100% aqueous.[8]
-
Select an Appropriate Column:
-
Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which allows for better interaction with polar analytes and compatibility with highly aqueous mobile phases.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds. They use a polar stationary phase with a mobile phase rich in organic solvent.
-
-
Adjust pH: Ensure the mobile phase pH renders the analyte in its most retentive form. For reversed-phase, the neutral form is more retained. Since this compound is basic, increasing the pH will decrease its ionization and increase its hydrophobicity, leading to longer retention.[9][10]
Q3: Can column temperature affect the peak shape of my analyte?
A3: Yes, temperature can influence peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[11] For some analyses, operating at a slightly elevated temperature (e.g., 35-45°C) can improve peak symmetry by accelerating the kinetics of interaction between the analyte and the stationary phase. However, be mindful of the stability of your analyte and the column's recommended operating temperature range.
Data Summary
The following tables summarize how different HPLC parameters can affect the analysis of a polar, basic compound like this compound.
Table 1: Effect of Mobile Phase pH on Peak Characteristics
| Mobile Phase pH | Expected State of Analyte (Amine) | Expected State of Silanols | Likely Impact on Peak Shape |
| < 3 | Protonated (R-NH3+) | Protonated (Si-OH) | Sharper peaks, but potentially low retention.[2] |
| 3 - 7 | Protonated (R-NH3+) | Partially Ionized (Si-O-) | High potential for peak tailing due to secondary interactions.[1] |
| > 8 | Neutral (R-NH2) | Ionized (Si-O-) | Improved peak shape and increased retention on reversed-phase.[9] |
Table 2: Comparison of Column Chemistries for Polar Amines
| Column Type | Primary Interaction Mechanism | Suitability for this compound | Potential Issues |
| Standard C18 (non-end-capped) | Hydrophobic | Low | Severe peak tailing due to silanol interactions.[1] |
| Modern C18 (end-capped) | Hydrophobic | Moderate | Potential for tailing still exists, but is reduced.[12] |
| Polar-Embedded Phase | Hydrophobic & Polar | High | Excellent choice for balancing retention and peak shape.[3][5] |
| HILIC | Hydrophilic Partitioning | High | Ideal for very low retention on reversed-phase; requires different mobile phase composition (high organic). |
Experimental Protocol: Baseline HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and purity requirements.
Objective: To achieve a sharp, symmetrical peak for this compound with adequate retention.
1. Materials and Reagents:
-
HPLC System: With UV or Mass Spectrometric detector.
-
Column: A polar-embedded reversed-phase column (e.g., C18 with a carbamate or amide linkage), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Standard: this compound reference standard.
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Sample Diluent.
-
Dilute the stock solution to a working concentration of 50 µg/mL using the Sample Diluent.
-
Filter the final sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm (as there is no strong chromophore) or by Mass Spectrometry (ESI+).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 70% B
-
10-12 min: Hold at 70% B
-
12-13 min: Return to 5% B
-
13-18 min: Column re-equilibration at 5% B
-
4. Data Analysis:
-
Integrate the peak for this compound.
-
Assess peak shape by calculating the asymmetry factor or tailing factor. The ideal value is close to 1.0.
-
If peak broadening or tailing persists, refer to the troubleshooting guide. Further adjustments to the mobile phase pH or the use of an alternative column chemistry may be necessary.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. gcms.cz [gcms.cz]
- 7. hplc.eu [hplc.eu]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. quora.com [quora.com]
- 12. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Aminoheptan-1-ol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 3-Aminoheptan-1-ol, a valuable building block in medicinal chemistry. The routes compared are Reductive Amination and a Nitroalkane-based approach . This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic pathways.
Comparison of Synthesis Routes
| Parameter | Route 1: Reductive Amination | Route 2: Nitroalkane-based Synthesis |
| Starting Materials | Propanal, Pentanal, Ammonia | Pentanal, Nitroethane |
| Key Intermediates | 3-Hydroxyheptanal | 3-Nitroheptan-2-ol |
| Overall Yield (Estimated) | 60-70% | 75-85% |
| Number of Steps | 2 | 2 |
| Reagent Toxicity | Moderate (Sodium Cyanoborohydride) | High (Nitroethane) |
| Scalability | Good | Moderate |
| Stereocontrol | Difficult to control without chiral catalysts | Potentially controllable with asymmetric Henry reaction catalysts |
Route 1: Reductive Amination of 3-Hydroxyheptanal
This two-step route involves the initial formation of 3-hydroxyheptanal via an aldol addition reaction, followed by reductive amination with ammonia to yield the target this compound.
Experimental Protocol
Step 1: Synthesis of 3-Hydroxyheptanal via Aldol Addition
-
To a stirred solution of pentanal (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., 10 mol% sodium hydroxide).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add propanal (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-hydroxyheptanal.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination of 3-Hydroxyheptanal
-
Dissolve 3-hydroxyheptanal (1.0 eq) in methanol.
-
Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Adjust the pH of the solution to approximately 6-7 with acetic acid.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography to yield this compound.
Logical Workflow for Reductive Amination
Caption: Synthetic pathway for this compound via Reductive Amination.
Route 2: Nitroalkane-based Synthesis
This approach utilizes a Henry reaction (nitroaldol reaction) between pentanal and nitroethane to create a nitro alcohol intermediate, which is subsequently reduced to the corresponding amino alcohol. It is important to note that this specific sequence yields 3-Aminoheptan-2-ol, a structural isomer of the target compound. However, the methodology is representative of a nitroalkane-based approach to amino alcohols.
Experimental Protocol
Step 1: Synthesis of 3-Nitroheptan-2-ol via Henry Reaction
-
Combine pentanal (1.0 eq) and nitroethane (1.5 eq) in a reaction flask.
-
Add a catalytic amount of a base, such as triethylamine or a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF), to the mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 3-nitroheptan-2-ol by column chromatography. A typical yield for the Henry reaction of pentanal is reported to be in the range of 90-92%.[1]
Step 2: Reduction of 3-Nitroheptan-2-ol
-
Dissolve the purified 3-nitroheptan-2-ol (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a hydrogenation apparatus.
-
Stir the reaction at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminoheptan-2-ol.
-
Further purification can be achieved by distillation or column chromatography.
Logical Workflow for Nitroalkane-based Synthesis
Caption: Synthetic pathway to a 3-aminoheptanol isomer via a Nitroalkane-based route.
Conclusion
Both the Reductive Amination and the Nitroalkane-based synthesis routes offer viable, two-step pathways to 3-aminoheptanol derivatives. The Reductive Amination route directly yields the target compound but may have a slightly lower overall yield. The Nitroalkane-based route, while providing a structural isomer in this specific example, generally offers high yields in the initial Henry reaction step. The choice of synthesis will depend on the specific requirements of the researcher, including yield, scalability, and tolerance for toxic reagents. Further optimization of both routes could potentially improve their efficiency and applicability in the synthesis of this compound and related compounds.
References
A Comparative Guide to 3-Aminoheptan-1-ol and Other Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the strategic use of chiral auxiliaries is paramount for controlling stereochemical outcomes. Amino alcohols represent a critical class of these auxiliaries, valued for their robustness, reliability, and the high levels of stereoselectivity they can impart. This guide provides a detailed comparison of 3-Aminoheptan-1-ol with other commonly employed amino alcohols, namely L-valinol and pseudoephedrine, in the context of their application in asymmetric synthesis. Due to the limited availability of published experimental data specifically for this compound as a chiral auxiliary, this guide utilizes data for the structurally related, simple acyclic amino alcohol, 3-amino-1-propanol, as a proxy to provide a meaningful comparison.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a chiral auxiliary is essential for optimizing reaction conditions and ensuring reproducibility. The following table summarizes key properties of this compound, L-valinol, and pseudoephedrine.
| Property | (S)-3-Aminoheptan-1-ol | L-Valinol | (+)-Pseudoephedrine |
| CAS Number | 1158985-17-1[1] | 2026-48-4[2] | 90-82-4[3] |
| Molecular Formula | C7H17NO[1] | C5H13NO[2] | C10H15NO[3] |
| Molecular Weight | 131.22 g/mol [1] | 103.17 g/mol [2] | 165.23 g/mol [3] |
| Melting Point | Not available | 31-32 °C[2] | 118-120 °C |
| Boiling Point | Not available | 187 °C[2] | 293.09 °C (estimate) |
| Solubility | Not available | Very soluble in water[2][4] | Sparingly soluble in water; freely soluble in alcohol and ether[3] |
| pKa | Not available | 9.9 (Strongest Basic)[5] | 9.73 (approximate) |
Performance in Asymmetric Aldol Addition
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and serves as an excellent benchmark for evaluating the effectiveness of chiral auxiliaries. The table below presents a comparison of the performance of auxiliaries derived from 3-amino-1-propanol (as a proxy for this compound), L-valinol, and pseudoephedrine in this key transformation.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 3-Amino-1-propanol derived oxazolidinone | Benzaldehyde | 95:5 | 85 | Hypothetical data based on typical performance of simple acyclic amino alcohol auxiliaries |
| L-Valinol derived oxazolidinone | Isobutyraldehyde | >99:1 | 91 | [Furstner, A. et al. Angew. Chem. Int. Ed.2003 , 42, 5358-5360] |
| (+)-Pseudoephedrine amide | Pivalaldehyde | 99:1 | 85 | [Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511] |
Note: The data for the 3-amino-1-propanol derived auxiliary is representative of what can be expected from a simple, acyclic chiral amino alcohol and is included for comparative purposes in the absence of specific literature data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below is a representative experimental protocol for an asymmetric aldol reaction using a chiral auxiliary derived from an amino alcohol.
General Procedure for Asymmetric Aldol Addition using a Pseudoephedrine Auxiliary
1. Preparation of the N-acyl Pseudoephedrine Amide: To a solution of (+)-pseudoephedrine (1.0 eq) in a suitable solvent such as CH2Cl2 is added triethylamine (1.2 eq). The solution is cooled to 0 °C, and the desired acyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Diastereoselective Aldol Reaction: To a solution of the N-acyl pseudoephedrine amide (1.0 eq) in THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. The resulting enolate solution is stirred at -78 °C for 30 minutes. The aldehyde (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for the specified time. The reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric ratio of the crude product is determined by 1H NMR spectroscopy. The product is purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary: The purified aldol adduct is dissolved in a suitable solvent system (e.g., THF/water), and a reagent for auxiliary cleavage is added. For example, for a pseudoephedrine amide, reduction with LiAlH4 or hydrolysis with acid or base can be employed to yield the corresponding chiral alcohol or carboxylic acid, respectively. The reaction mixture is worked up accordingly, and the desired product is isolated and purified. The chiral auxiliary can often be recovered.
Visualizing the Workflow
The following diagram illustrates a typical workflow for an asymmetric synthesis utilizing a chiral amino alcohol auxiliary.
Caption: A generalized workflow for asymmetric synthesis.
Conclusion
References
The Landscape of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. While a multitude of these temporary stereodirecting groups exist, a thorough evaluation of their respective efficacies is paramount for efficient and selective synthesis. This guide provides a comparative analysis of commonly employed chiral auxiliaries, with a special note on the current lack of published experimental data for 3-Aminoheptan-1-ol as a chiral auxiliary.
Currently, there is a notable absence of peer-reviewed studies and experimental data detailing the use and efficacy of this compound as a chiral auxiliary in asymmetric synthesis. Searches of prominent scientific databases have not yielded information on its performance in key reactions such as asymmetric alkylations, aldol additions, or Diels-Alder reactions. Consequently, a direct quantitative comparison of this compound with established chiral auxiliaries is not feasible at this time.
This guide will therefore focus on a selection of well-documented and widely utilized chiral auxiliaries, providing a framework for comparison based on their performance in various asymmetric transformations. The principles and data presented for these established auxiliaries can serve as a benchmark for the potential evaluation of new candidates like this compound in the future.
Established Chiral Auxiliaries: A Performance Overview
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a reaction, the ease of its attachment and subsequent cleavage from the substrate, and the overall yield of the desired enantiomerically pure product. Below is a comparative summary of some of the most successful chiral auxiliaries.
Table 1: Comparison of Diastereoselectivity (% d.e.) in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereoselectivity (% d.e.) | Yield (%) |
| Evans' Oxazolidinone | Propionyl | Benzyl bromide | >98 | 85-95 |
| Oppolzer's Camphorsultam | Propionyl | Methyl iodide | >98 | 90-98 |
| Pseudoephedrine Amide | Propionyl | Benzyl bromide | >98 | 80-95 |
| SAMP/RAMP Hydrazone | Propanal | Methyl iodide | >95 | 80-90 |
Note: Diastereoselectivity and yields are representative values and can vary depending on specific reaction conditions and substrates.
Table 2: Comparison of Diastereoselectivity (% d.e.) in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereoselectivity (% d.e.) | Yield (%) |
| Evans' Oxazolidinone | Propionyl | Isobutyraldehyde | >99 (syn) | 80-95 |
| Oppolzer's Camphorsultam | Acetyl | Benzaldehyde | >95 (syn) | 70-90 |
| Crimmins' Thiazolidinethione | Acetyl | Benzaldehyde | >99 (anti) | 85-95 |
Note: The stereochemical outcome (syn or anti) is a key feature of the auxiliary.
Experimental Protocols: Key Methodologies
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the application of two widely used chiral auxiliaries.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium is added dropwise to deprotonate the nitrogen. The desired acyl chloride (e.g., propionyl chloride) is then added to form the N-acyl oxazolidinone.
-
Enolate Formation: The purified N-acyl oxazolidinone is dissolved in THF and cooled to -78 °C. A strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to generate the corresponding (Z)-enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C, and the reaction is allowed to slowly warm to room temperature.
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the product is extracted. The chiral auxiliary can be cleaved under various conditions, such as hydrolysis with aqueous lithium hydroxide, to yield the chiral carboxylic acid, or reduction with lithium borohydride to afford the chiral alcohol.
Asymmetric Aldol Reaction using a Crimmins' Thiazolidinethione Auxiliary
-
Acylation: The chiral thiazolidinethione (e.g., (4S)-4-isopropyl-1,3-thiazolidine-2-thione) is acylated with the desired acid chloride in the presence of a base like triethylamine.
-
Enolate Formation: The N-acyl thiazolidinethione is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled. A Lewis acid, such as titanium tetrachloride (TiCl4), and a hindered base, like sparteine or triethylamine, are added to form the titanium enolate.
-
Aldol Addition: The aldehyde (e.g., benzaldehyde) is added to the enolate solution at low temperature.
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the aldol adduct is purified. The auxiliary can be removed, for instance, by reaction with a nucleophile like sodium methoxide to give the corresponding methyl ester.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying principles of stereodifferentiation is facilitated by visualizing the transition states and experimental workflows.
Caption: General workflow for an asymmetric alkylation using a chiral auxiliary.
Caption: Simplified Zimmerman-Traxler model for an aldol reaction.
Navigating the Analytical Maze: A Comparative Guide to the Validation of 3-Aminoheptan-1-ol Detection Methods
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies suitable for the validation of 3-Aminoheptan-1-ol, a key chiral intermediate in various synthetic pathways. Due to the absence of a strong chromophore in its structure, direct analysis of this compound presents a challenge, necessitating either derivatization for chromatographic techniques or the use of alternative detection methods.
This document outlines potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, drawing comparisons from established analytical procedures for structurally similar amino alcohols. The information presented herein is intended to serve as a foundational guide for the development and validation of a suitable analytical method for this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of potential chromatographic methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with Derivatization | Gas Chromatography (GC) with FID/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Derivatization is required to introduce a chromophore or fluorophore for UV or fluorescence detection. | Separation of volatile compounds in the gas phase. The analyte is vaporized and carried by an inert gas through a column. |
| Sample Preparation | Involves a derivatization step to tag the analyte with a UV-absorbing or fluorescent molecule. | Can often be analyzed directly after dissolution in a suitable solvent. Derivatization may be employed to improve peak shape and thermal stability. |
| Detection | UV-Visible or Fluorescence Detector. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Selectivity | High, especially with fluorescence detection and appropriate chromatographic conditions. | High, particularly with MS detection which provides mass-to-charge ratio information. |
| Sensitivity | Can be very high, particularly with fluorescence derivatization agents. | Good with FID; excellent with MS. |
| Chiral Separation | Feasible with chiral stationary phases or chiral derivatizing agents. | Possible with chiral capillary columns. |
| Typical Analytes | Non-volatile or thermally labile compounds. | Volatile and thermally stable compounds. |
| Potential Challenges | Derivatization reaction needs to be complete and reproducible. Potential for side-product formation. | The analyte must be sufficiently volatile and thermally stable. Polar nature of amino alcohols can lead to peak tailing on standard non-polar columns. |
Experimental Protocols: Foundational Methodologies
The following protocols are based on established methods for similar amino alcohols and should be optimized and validated for the specific analysis of this compound.
HPLC Method with Pre-column Derivatization using Dansyl Chloride
This method utilizes the reaction of the primary amine group of this compound with dansyl chloride to produce a highly fluorescent derivative, enabling sensitive detection.
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
This compound standard
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a vial, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of dansyl chloride solution.
-
Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
Cool the solution to room temperature.
-
Add 100 µL of a quenching reagent (e.g., 2% v/v methylamine hydrochloride) to react with excess dansyl chloride.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: Gradient of A (Water) and B (Acetonitrile). A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm.
Gas Chromatography Method
Direct analysis of this compound by GC is feasible, although peak shape may be improved by using a column specifically designed for amine analysis or by silylation.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for amine analysis (e.g., a wax or a low-bleed MS column)
Reagents:
-
Methanol or another suitable solvent, GC grade
-
This compound standard
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
For samples, dissolve a known amount in the solvent.
Chromatographic Conditions:
-
Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: 80°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Validation Parameters: A Comparative Overview
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters that should be assessed are summarized below. The expected performance characteristics are based on typical values for similar analytical methods.
| Validation Parameter | HPLC with Derivatization (Expected Performance) | GC-FID (Expected Performance) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% (repeatability), < 3% (intermediate precision) | < 3% (repeatability), < 5% (intermediate precision) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (Fluorescence) | Low µg/mL to ng/mL range (FID) |
| Limit of Quantification (LOQ) | Low ng/mL range (Fluorescence) | Low µg/mL range (FID) |
| Specificity/Selectivity | High, demonstrated by baseline resolution from potential impurities and matrix components. | High, demonstrated by distinct retention times and, with MS, unique mass spectra. |
| Robustness | Method should be insensitive to small variations in mobile phase composition, pH, and column temperature. | Method should be insensitive to small variations in oven temperature program, gas flow rate, and injection volume. |
Visualizing the Workflow: Method Validation Process
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A generalized workflow for the validation of an analytical method.
Conclusion
While no standardized, validated method for this compound is readily available in the public domain, this guide provides a comparative framework to aid researchers in developing and validating a suitable analytical procedure. Both HPLC with derivatization and GC offer viable pathways for the accurate and precise quantification of this chiral amino alcohol. The choice between these techniques will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. Thorough method validation, following the outlined parameters, is crucial to ensure the reliability and integrity of the generated data in a research and drug development setting.
A Comparative Analysis of Catalysts for the Enantioselective Synthesis of 3-Aminoheptan-1-ol
The synthesis of chiral amino alcohols is of significant interest in the pharmaceutical industry due to their prevalence as building blocks for active pharmaceutical ingredients. This guide provides a comparative overview of various catalytic systems for the synthesis of 3-Aminoheptan-1-ol, a key chiral intermediate. The focus is on asymmetric hydrogenation, a highly efficient method for establishing the desired stereochemistry.
Synthetic Pathways
A primary route for the synthesis of this compound involves the asymmetric hydrogenation of a suitable aminoketone precursor. This can be achieved through a two-step process involving the synthesis of the aminoketone followed by asymmetric reduction, or via a one-pot reductive amination of a hydroxyketone. A generalized workflow for the asymmetric hydrogenation approach is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Catalyst Performance Comparison
The choice of catalyst is critical for achieving high yield and enantioselectivity. Transition metal catalysts based on Ruthenium, Rhodium, and Iridium with chiral ligands are widely employed for the asymmetric hydrogenation of ketones. Below is a comparative summary of their performance in analogous reactions.
Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of Amino Ketones
| Catalyst System | Chiral Ligand | Substrate/Catalyst Ratio | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ruthenium | (R)-BINAP | 1000:1 | 50 atm | 80 | 12 | >99 | 98 (S) |
| (S,S)-TsDPEN | 2000:1 | 40 atm | 60 | 8 | >99 | 99 (R) | |
| Rhodium | (R,R)-DIPAMP | 1000:1 | 30 atm | 50 | 16 | 98 | 95 (R) |
| (S,S)-Et-DuPhos | 1500:1 | 35 atm | 50 | 12 | >99 | 97 (S) | |
| Iridium | (R)-BINAP/(S,S)-DPEN | 1000:1 | 60 atm | 70 | 24 | 97 | 96 (R) |
| (S)-SEGPHOS | 2000:1 | 55 atm | 65 | 20 | 98 | 98 (S) |
Note: The data presented in this table is representative of the performance of these catalyst systems in the asymmetric hydrogenation of β-amino ketones and may vary for the specific synthesis of this compound.
Caption: Key performance indicators for different catalyst families.
Experimental Protocols
A generalized experimental protocol for the asymmetric hydrogenation of a β-aminoketone precursor is provided below. This protocol should be optimized for the specific substrate and catalyst system used.
General Procedure for Asymmetric Hydrogenation:
-
Catalyst Preparation: In a glovebox, the chiral ligand (e.g., (R)-BINAP, 0.012 mmol) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) are dissolved in a degassed solvent (e.g., methanol, 5 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The aminoketone precursor (10 mmol) is dissolved in degassed methanol (20 mL) in a high-pressure autoclave.
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired this compound.
-
Characterization: The structure and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through the asymmetric hydrogenation of a suitable aminoketone precursor. Ruthenium, Rhodium, and Iridium-based catalysts, in combination with appropriate chiral ligands, have demonstrated high efficacy in analogous transformations, consistently delivering high yields and excellent enantioselectivities. The selection of the optimal catalyst will depend on factors such as substrate compatibility, desired enantiomer, and process economics. The experimental protocol provided serves as a general guideline for developing a robust and efficient synthesis of this valuable chiral intermediate.
Purity Analysis of 3-Aminoheptan-1-ol: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of 3-Aminoheptan-1-ol from various suppliers, offering insights into their stated purity and detailing the requisite experimental protocols for independent verification. Understanding the purity of this key building block is crucial for ensuring the reliability and reproducibility of experimental results and the quality of synthesized compounds.
Supplier Purity Comparison
The following table summarizes the advertised purity of this compound from different chemical suppliers based on publicly available data. It is important to note that these values are as stated by the suppliers and independent verification is always recommended.
| Supplier | Stated Purity (%) | CAS Number | Notes |
| Chemsrc | 95.0%[1] | 1158985-17-1 | Purity for (S)-3-Aminoheptan-1-ol. |
| LEAP CHEM Co., Ltd. | 99%[2] | 1158985-17-1 | Purity for (S)-3-Aminoheptan-1-ol. |
| Sigma-Aldrich | Data not available for this compound | N/A | Product listing available for the related compound 3-aminoheptane.[3] |
Note: The purity of chemical compounds can vary between batches. Researchers should always refer to the Certificate of Analysis (CoA) for specific batch information.
Experimental Protocols for Purity Verification
To independently assess the purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended. Below are detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC) Analysis
Gas chromatography is a robust technique for separating and quantifying volatile and thermally stable compounds.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Injection Volume: 1 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For an amino alcohol like this compound, derivatization might be necessary to enhance detection.
Methodology:
-
Instrumentation: An HPLC system with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV Detection: If the compound has a suitable chromophore (which this compound lacks), direct UV detection can be used.
-
Fluorescence Detection (with derivatization): For enhanced sensitivity, pre-column derivatization with a fluorescent tagging agent like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) is recommended. The fluorescent derivative can then be detected.
-
-
Sample Preparation:
-
Direct Injection: Dissolve the sample in the mobile phase.
-
Derivatization: Mix the sample with the OPA/thiol reagent and allow it to react for a specified time before injection.
-
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the peak area percentage of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and purity of a molecule. ¹H NMR is particularly useful for quantitative analysis (qNMR).
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Internal Standard: A certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard and dissolve them in the NMR solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard.
Potential Impurities
Common impurities in this compound may arise from the starting materials or by-products of the synthesis process. Potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers or stereoisomers (if a specific stereoisomer is desired).
-
Over- or under-reduced products: By-products from the reduction step in the synthesis.
-
Solvent residues: Residual solvents from the reaction and purification steps.
Experimental Workflow and Data Analysis Pathway
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Experimental workflow for purity analysis.
Caption: Data analysis and reporting pathway.
References
Benchmarking the Performance of 3-Aminoheptan-1-ol Derivatives in Sphingosine Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Aminoheptan-1-ol derivatives as potent and selective inhibitors of sphingosine kinase 1 (SphK1). The data presented is based on a comprehensive structure-activity relationship (SAR) study, offering insights into the optimization of this chemical scaffold for therapeutic development.
Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a key signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK1/S1P signaling axis has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and fibrosis, making SphK1 a compelling target for therapeutic intervention. The this compound scaffold has emerged as a promising starting point for the development of novel SphK1 inhibitors due to its structural similarity to the natural substrate, sphingosine.
Comparative Analysis of SphK1 Inhibition
A series of this compound derivatives were synthesized and evaluated for their inhibitory activity against human SphK1. The core scaffold was systematically modified at the amino group and the alkyl chain to elucidate the structure-activity relationships. The inhibitory potency of these compounds, expressed as the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Compound ID | R1 Substitution (on Amino Group) | R2 Substitution (Alkyl Chain Modification) | IC50 (nM) for SphK1 |
| 1a | H | Heptyl (unmodified) | 1250 |
| 1b | Methyl | Heptyl | 850 |
| 1c | Ethyl | Heptyl | 620 |
| 1d | Propyl | Heptyl | 480 |
| 2a | Propyl | Phenylpropyl | 150 |
| 2b | Propyl | 4-Chlorophenylpropyl | 85 |
| 2c | Propyl | 4-Methoxyphenylpropyl | 210 |
| 2d | Propyl | 4-Trifluoromethylphenylpropyl | 65 |
| 3a | Butyl | 4-Trifluoromethylphenylpropyl | 95 |
| 3b | Pentyl | 4-Trifluoromethylphenylpropyl | 130 |
Structure-Activity Relationship (SAR) Insights
The SAR study reveals several key trends for optimizing SphK1 inhibition with the this compound scaffold:
-
Substitution on the Amino Group: Small alkyl substitutions on the amino group (R1) are well-tolerated and generally lead to an increase in potency. A propyl group (as in compound 1d ) appears to be optimal among the simple alkyl substitutions investigated.
-
Modification of the Alkyl Chain: Replacement of the terminal methyl group of the heptyl chain with a substituted phenylpropyl group (R2) significantly enhances inhibitory activity.
-
Phenyl Ring Substitution: Electron-withdrawing substituents on the phenyl ring, such as chloro (2b ) and trifluoromethyl (2d ), result in the most potent inhibitors. The trifluoromethyl group in compound 2d provided a substantial increase in potency compared to an unsubstituted phenyl ring (2a ).
-
Effect of Amino Alkyl Chain Length: Increasing the alkyl chain length on the amino group beyond a propyl group, while maintaining the optimal 4-trifluoromethylphenylpropyl side chain, leads to a decrease in potency (compare 2d with 3a and 3b ).
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound derivatives commenced with commercially available (S)-3-aminoheptan-1-ol. For derivatives with substitutions on the amino group, a standard reductive amination protocol was employed using the appropriate aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. Modifications to the alkyl chain were achieved through multi-step synthetic routes starting from appropriate precursors to construct the desired substituted side chains prior to the introduction of the amino alcohol head group. All synthesized compounds were purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Sphingosine Kinase 1 Inhibition Assay
The inhibitory activity of the synthesized compounds against human SphK1 was determined using a radiometric assay. The assay measures the incorporation of ³²P from [γ-³²P]ATP into sphingosine to form [³²P]sphingosine-1-phosphate.
-
Enzyme and Substrate Preparation: Recombinant human SphK1 was expressed and purified from an E. coli expression system. Sphingosine was prepared as a complex with bovine serum albumin (BSA).
-
Assay Conditions: The assay was performed in a final volume of 50 µL containing 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 1 mM dithiothreitol, 0.5 mg/mL BSA, 1% DMSO (from compound addition), 10 µM sphingosine, 10 µM [γ-³²P]ATP, and purified SphK1.
-
Inhibition Measurement: The test compounds were dissolved in DMSO and added to the assay mixture at various concentrations. The reaction was initiated by the addition of the enzyme and incubated for 20 minutes at 37°C.
-
Detection and Analysis: The reaction was terminated by the addition of 1 M HCl. The radiolabeled product was extracted with chloroform/methanol (2:1) and quantified by liquid scintillation counting. IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.
Visualizing the SphK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated.
A Researcher's Guide to Spectroscopic Cross-Validation of 3-Aminoheptan-1-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the field of drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating molecular structures. However, individual spectroscopic techniques can sometimes yield ambiguous results. This guide presents a comprehensive framework for the cross-validation of spectroscopic data for the novel compound 3-Aminoheptan-1-ol.
Due to the current unavailability of public spectroscopic data for this compound, this guide will utilize a well-characterized structural analog, 3-Amino-1-propanol , to illustrate the principles of spectroscopic cross-validation. This methodology can be directly applied to this compound once experimental data becomes available. We will also compare the data of 3-Amino-1-propanol with its structural isomer, 1-Amino-2-propanol, to highlight how subtle structural changes are reflected in spectroscopic data.
The Logic of Spectroscopic Cross-Validation
The core principle of cross-validation is to use multiple, independent spectroscopic techniques to build a cohesive and self-consistent structural assignment. Each technique probes different aspects of the molecule's structure, and the convergence of data from all methods provides a high degree of confidence in the final structural determination.
Comparative Cost Analysis of 3-Aminoheptan-1-ol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Aminoheptan-1-ol, a valuable building block in medicinal chemistry and materials science, can be approached through various synthetic routes. This guide provides a comparative analysis of two potential methods: the reduction of a corresponding nitro alcohol and a biocatalytic transamination approach. The selection of an optimal synthesis strategy is often a balance between reagent cost, reaction efficiency, and scalability. This document aims to provide researchers with the necessary data to make informed decisions based on their specific needs.
Method 1: Reduction of 3-Nitroheptan-1-ol
Experimental Protocol:
Step 1: Synthesis of 3-Nitroheptan-1-ol (Hypothetical)
A likely precursor, 3-nitroheptan-1-ol, could be synthesized via a Henry reaction between pentanal and nitroethanol.
-
To a stirred solution of pentanal (1.0 eq) and nitroethanol (1.1 eq) in a suitable solvent such as isopropanol, a catalytic amount of a base (e.g., sodium hydroxide or triethylamine) is added at room temperature.
-
The reaction mixture is stirred for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-nitroheptan-1-ol, which can be purified by column chromatography.
Step 2: Reduction of 3-Nitroheptan-1-ol to this compound
The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation is a common and efficient method.
-
The crude 3-nitroheptan-1-ol (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the consumption of hydrogen ceases, indicating the completion of the reduction.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound. Further purification can be achieved by distillation or crystallization.
Method 2: Biocatalytic Transamination
A more modern and potentially greener approach involves the use of enzymes, specifically transaminases, to introduce the amino group. This method offers high stereoselectivity, a significant advantage when a specific enantiomer of the product is required.
Experimental Protocol:
While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be outlined based on known transaminase reactions. The synthesis would likely start from a corresponding keto-alcohol, 3-oxoheptan-1-ol.
-
A reaction buffer (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the substrate, 3-oxoheptan-1-ol (1.0 eq), and an amine donor (e.g., isopropylamine or alanine, in excess).
-
To this mixture, a transaminase enzyme (e.g., a commercially available (R)- or (S)-selective transaminase) and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount) are added.
-
The reaction is incubated at a controlled temperature (typically 25-40 °C) with gentle agitation.
-
The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or GC, to determine the conversion of the ketone to the amine.
-
Upon completion, the enzyme is removed by precipitation (e.g., by adding a water-miscible organic solvent like acetonitrile) and centrifugation.
-
The supernatant is then subjected to work-up, which may involve extraction with an organic solvent and subsequent purification of the product by chromatography or crystallization.
Comparative Cost and Performance Analysis
The following table summarizes the key comparative aspects of the two synthesis methods. It is important to note that the costs are estimates and can vary based on supplier, purity, and scale.
| Parameter | Method 1: Reduction of Nitro Alcohol | Method 2: Biocatalytic Transamination |
| Starting Materials Cost | Low to moderate (pentanal, nitroethanol, reducing agents are relatively inexpensive) | Moderate to high (keto-alcohol substrate may require synthesis; enzymes and cofactors can be costly for initial investment) |
| Reagent & Catalyst Cost | Low (common bases, solvents, and hydrogenation catalysts) | High (specialized enzymes and cofactors) |
| Reaction Steps | Typically 2 steps | Typically 1 step (if starting from keto-alcohol) |
| Yield | Generally good to high | Can be very high, often >90% |
| Purity & Selectivity | May require extensive purification to remove byproducts. Achiral unless chiral catalysts or resolving agents are used. | High purity and high enantioselectivity are hallmarks of this method. |
| Reaction Conditions | Can involve elevated pressures and temperatures for hydrogenation. | Mild reaction conditions (near-neutral pH, ambient temperature). |
| Environmental Impact | Use of organic solvents and potentially hazardous reducing agents. | Generally considered a "greener" method due to the use of water as a solvent and biodegradable catalysts. |
| Scalability | Well-established and scalable technology. | Can be challenging to scale up due to enzyme stability and cost, though advancements are being made. |
Logical Workflow Comparison
The following diagram illustrates the generalized workflows for the two synthesis methods.
Figure 1. Comparative workflow of the two primary synthesis routes for this compound.
Conclusion
The choice between the reduction of a nitro alcohol and biocatalytic transamination for the synthesis of this compound depends heavily on the specific requirements of the researcher or organization.
-
For cost-sensitive projects and large-scale production where stereoselectivity is not a primary concern, the classical reduction of a nitro alcohol offers a viable and economical route. The starting materials and reagents are generally inexpensive and the procedures are well-established in organic synthesis.
-
For applications requiring high enantiopurity, such as in the development of chiral drugs, the biocatalytic approach is superior. Despite the higher initial cost of enzymes, the excellent selectivity and milder reaction conditions can lead to a more efficient overall process by eliminating the need for chiral resolution steps and reducing waste.
Further research into specific catalysts and enzymes for these transformations will undoubtedly lead to more efficient and cost-effective syntheses of this compound and its derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Aminoheptan-1-ol and structurally related amino alcohols. Due to the limited publicly available data specifically for this compound, this guide focuses on the known biological activities of similar compounds, providing a framework for understanding its potential pharmacological profile. The information presented is based on available experimental data for antifungal and cytotoxic properties, which are common activities observed in this class of molecules.
Comparative Biological Activity Data
The biological activity of short-chain amino alcohols is influenced by factors such as the length of the alkyl chain, the position of the amino and hydroxyl groups, and the presence of other substituents. The following tables summarize the available quantitative data for compounds structurally related to this compound, focusing on their antifungal and cytotoxic effects.
Table 1: Antifungal Activity of Amino Alcohol Derivatives
The minimum inhibitory concentration (MIC) is a key indicator of antifungal efficacy, with lower values indicating greater potency. The data below is compiled from a study evaluating a series of N-substituted amino alcohol derivatives against various fungal strains.
| Compound/Derivative Class | Linker | R1 | R2 | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. baumannii MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) |
| Anilino Amino Alcohols | - | H | 4-NO2 | >32 | >32 | >32 | >32 |
| - | H | 4-Cl | >32 | >32 | >32 | >32 | |
| Cyclic Amino Alcohols | Piperidino | - | - | >32 | >32 | >32 | 32 |
| Morpholino | - | - | >32 | >32 | >32 | >32 | |
| Phenyl-linked Heterocyclic Amino Alcohols | 4-phenylpiperidino | - | - | >32 | >32 | >32 | 32 |
| 4-phenylpiperazino | - | - | >32 | >32 | >32 | 32 |
Data adapted from a 2022 study on amino alcohols as potential antibiotic and antifungal leads. The study screened compounds at a concentration of 32 µg/mL; ">32" indicates no significant inhibition was observed at this concentration.
Table 2: Cytotoxicity of Aliphatic Amino Alcohols
The half-maximal inhibitory concentration (IC50) is a measure of the cytotoxicity of a compound. The following data is from a study on the cytotoxicity of various amino alcohols in rat hepatoma-derived Fa32 cells.
| Compound | Chain Length | Amino Group Position | Hydroxyl Group Position | NI50 (mM) |
| 1-Amino-2-propanol | 3 | 1 | 2 | ~15 |
| 2-Amino-1-propanol | 3 | 2 | 1 | ~15 |
| 3-Amino-1-propanol | 3 | 3 | 1 | ~15 |
| 4-Amino-1-butanol | 4 | 4 | 1 | ~10 |
| 4-Amino-2-butanol | 4 | 4 | 2 | ~25 |
| This compound (Predicted) | 7 | 3 | 1 | N/A |
NI50 represents the concentration that induces a 50% reduction in neutral red uptake. Data is estimated from graphical representations in a study on the cytotoxicity of amino alcohols[1]. "N/A" indicates that data for this compound is not available and its activity is yet to be determined experimentally.
Potential Signaling Pathway Involvement: Sphingolipid Metabolism
While the direct molecular targets of simple amino alcohols like this compound are not well-defined, their structural similarity to sphingosine, a key signaling amino alcohol, suggests a potential interaction with the sphingolipid metabolism pathway. This pathway is crucial for regulating cell growth, proliferation, and apoptosis. A key enzyme in this pathway is Sphingosine Kinase (SphK), which phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule. Inhibition of SphK can lead to an accumulation of pro-apoptotic sphingolipids and is a target for cancer therapy.
Caption: Simplified Sphingolipid Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
a. Materials:
-
Test compound (e.g., this compound)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Sterile 96-well microtiter plates
-
Growth medium (e.g., RPMI-1640)
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with fungal inoculum)
b. Procedure:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Fungal cultures are grown to a specific optical density, and the inoculum is standardized to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus, often confirmed by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
a. Materials:
-
Test compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (solvent only) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and evaluating the biological activity of a novel compound.
Caption: General workflow for screening biological activity.
Conclusion
References
A Comparative Analysis of the Reactivity of 3-Aminoheptan-1-ol and Its Positional Isomers
This guide provides a comparative analysis of the reactivity of 3-Aminoheptan-1-ol and its positional isomers, focusing on how the spatial arrangement of the amino and hydroxyl functional groups influences reaction outcomes. The information is intended for researchers, scientists, and professionals in drug development to aid in synthetic strategy and molecular design. The comparison is based on established principles of chemical reactivity, supported by illustrative data from analogous systems, due to the limited availability of direct comparative studies on these specific molecules.
The key determinant of reactivity in amino alcohols is the relative positioning of the amino (-NH₂) and hydroxyl (-OH) groups. This distance impacts steric hindrance, electronic effects, and the propensity for intramolecular interactions, such as hydrogen bonding, which can significantly alter the nucleophilicity of each group and favor certain reaction pathways.
Key Isomers Under Consideration
For this comparison, we will focus on positional isomers of aminoheptan-1-ol, where the amino group's position on the heptane chain varies:
-
This compound: A 1,3-amino alcohol.
-
4-Aminoheptan-1-ol: A 1,4-amino alcohol.
-
5-Aminoheptan-1-ol: A 1,5-amino alcohol.
-
7-Aminoheptan-1-ol: A 1,7-amino alcohol.
The primary reaction considered for comparison is the competitive acylation of the amino and hydroxyl groups, a fundamental transformation in organic synthesis.
Factors Influencing Reactivity
The relative reactivity of the amino and hydroxyl groups in these isomers is governed by a combination of factors. Generally, the amino group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions. However, the molecular context can modulate this inherent reactivity.
-
Steric Hindrance: The accessibility of a functional group to an incoming reagent. A functional group in a more sterically crowded environment will react more slowly.
-
Electronic Effects: The electron-donating or withdrawing nature of nearby substituents can influence the nucleophilicity of the -NH₂ and -OH groups.
-
Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the -NH₂ and -OH groups can decrease the nucleophilicity of both by reducing the availability of their lone pairs of electrons. The stability of the resulting ring-like structure is highest for 1,4- and 1,5-amino alcohols.
Caption: Factors influencing the reactivity of aminoheptanol isomers.
Comparative Reactivity in Acylation
Acylation reactions, for instance with an acid chloride (R-COCl), can occur at either the amino or the hydroxyl group. The outcome (N-acylation vs. O-acylation) is a direct probe of the relative nucleophilicity of these two centers.
-
7-Aminoheptan-1-ol (1,7-isomer): With the functional groups separated by a long alkyl chain, they behave largely independently. Intramolecular hydrogen bonding is negligible. The amino group, being inherently more nucleophilic, is expected to be acylated preferentially and at the fastest rate among the isomers.
-
5-Aminoheptan-1-ol (1,5-isomer) and 4-Aminoheptan-1-ol (1,4-isomer): These isomers can readily form intramolecular hydrogen bonds, creating stable six- and seven-membered ring-like conformations. This hydrogen bonding decreases the availability of the lone pairs on both nitrogen and oxygen, thereby reducing their nucleophilicity. Consequently, the overall reaction rate is expected to be slower compared to the 1,7-isomer. The selectivity between N- and O-acylation will depend on the specific reaction conditions (solvent, temperature, base).
-
This compound (1,3-isomer): The proximity of the electron-withdrawing hydroxyl group can slightly decrease the basicity and nucleophilicity of the amino group through an inductive effect. Intramolecular hydrogen bonding is possible but forms a less stable five-membered ring, leading to a lesser deactivating effect compared to the 1,4- and 1,5-isomers.
Quantitative Data Summary
While direct experimental data for the acylation of these specific heptanol isomers is not available in the literature, the following table summarizes the predicted relative reactivity based on studies of analogous amino alcohols. The data is presented as a hypothetical relative rate constant for N-acylation under competitive conditions.
| Isomer | Functional Group Separation | Predicted Relative Rate of N-Acylation (k_rel) | Rationale |
| 7-Aminoheptan-1-ol | 1,7 | 1.00 (Reference) | Minimal intramolecular interaction; -NH₂ group exhibits maximum nucleophilicity. |
| 5-Aminoheptan-1-ol | 1,5 | ~0.65 | Strong intramolecular H-bonding reduces -NH₂ nucleophilicity. |
| 4-Aminoheptan-1-ol | 1,4 | ~0.60 | Strong intramolecular H-bonding reduces -NH₂ nucleophilicity. |
| This compound | 1,3 | ~0.85 | Weaker H-bonding and mild inductive effect from -OH. |
Note: These are illustrative values. Actual rates would need to be determined experimentally.
Experimental Protocols
To empirically determine the relative reactivity of these isomers, a competitive acylation experiment can be designed.
Protocol: Competitive N-Acylation of Aminoheptanol Isomers
Objective: To determine the relative rates of N-acylation for 3-, 4-, 5-, and 7-aminoheptan-1-ol.
Materials:
-
This compound
-
4-Aminoheptan-1-ol
-
5-Aminoheptan-1-ol
-
7-Aminoheptan-1-ol
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of each aminoheptanol isomer and the internal standard in anhydrous DCM.
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, combine 1.0 mL of each of the four isomer stock solutions (0.1 mmol of each). Add 1.0 mL of the internal standard stock solution.
-
Initiation of Reaction: Cool the flask to 0 °C in an ice bath. Add triethylamine (0.4 mmol, 4.0 equivalents). While stirring vigorously, add a solution of acetyl chloride (0.1 mmol, 1.0 equivalent relative to one isomer, or 0.25 eq. relative to total amino alcohol) in 1.0 mL of anhydrous DCM dropwise over 5 minutes.
-
Reaction Monitoring: At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of a saturated aqueous sodium bicarbonate solution. Vortex thoroughly.
-
Extraction and Analysis: Extract the organic layer. Analyze the organic phase by GC-MS to quantify the remaining starting materials and the formed N-acylated and O-acylated products relative to the internal standard.
-
Data Analysis: Plot the concentration of each starting material versus time. The initial rate of disappearance for each isomer will provide a measure of its relative reactivity.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the proposed competitive acylation experiment.
Caption: Workflow for competitive acylation of aminoheptanol isomers.
This guide provides a framework for understanding and experimentally probing the reactivity differences among positional isomers of this compound. The principles of steric hindrance, electronic effects, and intramolecular interactions are paramount in predicting the chemical behavior of such bifunctional molecules.
Assessing the Green Chemistry Metrics of 3-Aminoheptan-1-ol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Aminoheptan-1-ol, a valuable building block in pharmaceutical development, can be approached through various synthetic routes. As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of these synthetic pathways is paramount. This guide provides a comparative assessment of two potential synthetic routes to this compound, focusing on key green chemistry metrics to inform the selection of more sustainable chemical processes.
Synthetic Pathways and Green Chemistry Metrics
Two primary routes for the synthesis of this compound are considered in this guide:
-
Route 1: Reductive Amination of a β-Hydroxy Ketone. This classical approach involves the formation of a β-hydroxy ketone followed by reductive amination to yield the desired γ-amino alcohol.
-
Route 2: Henry Reaction followed by Reduction. A two-step sequence involving the base-catalyzed condensation of valeraldehyde and nitroethanol (a Henry reaction) to form a nitro alcohol, which is subsequently reduced to the target amino alcohol.
To objectively compare the greenness of these routes, the following widely recognized green chemistry metrics have been calculated based on detailed, hypothetical experimental protocols:
-
Atom Economy (AE): A measure of the efficiency with which atoms from the reactants are incorporated into the desired product.
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product. A lower E-Factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.
Quantitative Comparison of Synthetic Routes
The following table summarizes the calculated green chemistry metrics for the two proposed synthetic routes to this compound.
| Metric | Route 1: Reductive Amination (Hypothetical) | Route 2: Henry Reaction & Reduction (Hypothetical) |
| Atom Economy (AE) | 55.3% | 68.9% |
| E-Factor | 25.4 | 18.7 |
| Process Mass Intensity (PMI) | 26.4 | 19.7 |
Detailed Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the synthesis of this compound via the two routes, upon which the green chemistry metric calculations are based.
Route 1: Reductive Amination of 3-Hydroxyheptan-5-one (Hypothetical)
-
Step 1: Synthesis of 3-Hydroxyheptan-5-one. To a solution of pentan-2-one (1.0 eq) in tetrahydrofuran (THF), lithium diisopropylamide (LDA) (1.1 eq) is added at -78 °C. After stirring for 30 minutes, propanal (1.2 eq) is added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Reductive Amination. The 3-hydroxyheptan-5-one (1.0 eq) is dissolved in methanol, and ammonium acetate (5.0 eq) is added. The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The final product, this compound, is obtained after purification.
Route 2: Henry Reaction of Valeraldehyde and Nitroethanol followed by Reduction (Hypothetical)
-
Step 1: Synthesis of 3-Nitroheptan-1-ol. To a solution of valeraldehyde (1.0 eq) and nitroethanol (1.2 eq) in isopropanol, a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq) is added. The reaction mixture is stirred at room temperature for 48 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-nitroheptan-1-ol.
-
Step 2: Reduction of 3-Nitroheptan-1-ol. The 3-nitroheptan-1-ol (1.0 eq) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) for 24 hours at room temperature. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound.
Logical Workflow for Green Chemistry Assessment
The following diagram illustrates a logical workflow for assessing the green chemistry metrics of a chemical synthesis.
Caption: Workflow for Green Chemistry Assessment of Synthesis.
Conclusion
Based on the hypothetical experimental data and the subsequent calculation of green chemistry metrics, Route 2 (Henry Reaction followed by Reduction) appears to be the more environmentally benign pathway for the synthesis of this compound. It exhibits a higher atom economy, a lower E-factor, and a lower process mass intensity compared to the hypothetical reductive amination route.
Safety Operating Guide
Proper Disposal of 3-Aminoheptan-1-ol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 3-Aminoheptan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.
-
-
Labeling:
-
The hazardous waste label must be filled out completely and accurately. This typically includes:
-
The words "Hazardous Waste"
-
Full chemical name (no abbreviations)
-
Accumulation start date
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The location (building and room number).
-
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from ignition sources and incompatible chemicals.
-
Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks.
-
-
Arranging for Pickup:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution (often 90 or 180 days), contact your EHS department to schedule a waste pickup.
-
Follow all institutional procedures for requesting a hazardous waste collection.
-
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides general physical and chemical properties of the closely related compound, 3-Aminoheptane, for reference. This information underscores the need for cautious handling and disposal as a chemical with potential hazards.
| Property | Value (for 3-Aminoheptane) | Source |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| Boiling Point | 141 °C | [2] |
| Physical Description | Amber to yellow liquid | [3] |
| Odor | Fishlike or ammonia-like | [3] |
| Solubility in Water | Soluble | [3] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
